Lascufloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOCUITTUUVPV-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336967 | |
| Record name | Lascufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848416-07-9 | |
| Record name | Lascufloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848416079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lascufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASCUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MOB566V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Inhibition of Topoisomerase IV by Lascufloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lascufloxacin is a novel 8-methoxy fluoroquinolone antibacterial agent that exhibits broad-spectrum activity against a variety of pathogens, including strains resistant to other quinolones.[1][2] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] This guide focuses specifically on the interaction between this compound and topoisomerase IV, a critical enzyme for bacterial DNA replication and chromosome segregation. Topoisomerase IV is responsible for decatenating (unlinking) intertwined daughter chromosomes following replication, a vital step for cell division.[3] this compound's potent inhibitory activity against this enzyme is a key contributor to its bactericidal effects, particularly against Gram-positive bacteria.[1][3]
Mechanism of Topoisomerase IV Inhibition by this compound
The inhibitory action of this compound against topoisomerase IV follows the general mechanism established for fluoroquinolones. This process does not involve the direct inhibition of the enzyme's catalytic activity but rather the conversion of the topoisomerase IV enzyme into a toxic cellular adduct.[3] The key steps are as follows:
-
Formation of the Enzyme-DNA Complex: Topoisomerase IV, a heterotetramer composed of two ParC and two ParE subunits, binds to DNA to initiate its catalytic cycle.[3]
-
DNA Cleavage: The enzyme creates a transient double-strand break in one DNA duplex (the G-gate) to allow for the passage of another DNA segment (the T-gate).
-
This compound Intervention: this compound intercalates into the cleaved DNA at the site of the double-strand break and binds to the topoisomerase IV-DNA complex. This interaction is stabilized by a magnesium ion-water bridge.[4]
-
Stabilization of the Cleavage Complex: The binding of this compound stabilizes this transient covalent complex, preventing the re-ligation of the broken DNA strands.[3]
-
Inhibition of DNA Replication and Induction of Cell Death: The stabilized ternary complex of this compound-topoisomerase IV-DNA acts as a physical barrier to the progression of the DNA replication fork. This blockage leads to the arrest of DNA synthesis and ultimately triggers a cascade of events, including the production of lethal double-strand breaks, that result in bacterial cell death.[3]
This compound has demonstrated potent inhibitory activity against both wild-type and mutated topoisomerase IV, which contributes to its effectiveness against quinolone-resistant strains.[1]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against topoisomerase IV has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Enzyme | Organism | Drug | IC50 (µg/mL) |
| Wild-type topoisomerase IV | Staphylococcus aureus | This compound | 0.73 ± 0.06 |
| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | This compound | 2.8 ± 0.3 |
| Wild-type topoisomerase IV | Staphylococcus aureus | Levofloxacin | 2.8 ± 0.9 |
| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | Levofloxacin | 86 ± 19 |
| Wild-type topoisomerase IV | Staphylococcus aureus | Garenoxacin | 1.9 ± 0.6 |
| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | Garenoxacin | 27 ± 1 |
| Wild-type topoisomerase IV | Staphylococcus aureus | Ciprofloxacin | 1.8 ± 0.7 |
| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | Ciprofloxacin | 69 ± 7 |
Data sourced from "In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977)"[1]
Experimental Protocols
The inhibitory activity of this compound against topoisomerase IV can be determined using several in vitro assays. The two most common methods are the DNA decatenation assay and the DNA relaxation assay.
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this process is a direct measure of the drug's effect on the enzyme.
Materials:
-
Purified Topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)
-
This compound (or other test compounds) at various concentrations
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose
-
Electrophoresis Buffer (e.g., TBE or TAE)
-
DNA stain (e.g., ethidium bromide or SYBR Green)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, kDNA substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. The large, interlinked kDNA networks will remain in the well or migrate very slowly, while the smaller, decatenated minicircles will migrate into the gel.
-
Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator.
-
Quantify the amount of decatenated product in each lane. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Topoisomerase IV DNA Relaxation Assay
This assay measures the ability of topoisomerase IV to relax supercoiled plasmid DNA. While DNA gyrase is the primary enzyme for introducing negative supercoils, topoisomerase IV can relax them in an ATP-dependent manner.
Materials:
-
Purified Topoisomerase IV enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (similar to the decatenation assay buffer)
-
This compound (or other test compounds) at various concentrations
-
Stop Solution/Loading Dye
-
Agarose
-
Electrophoresis Buffer
-
DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures on ice, combining the assay buffer, supercoiled plasmid DNA, and various concentrations of this compound.
-
Start the reaction by adding topoisomerase IV to each mixture.
-
Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel and visualize the DNA bands.
-
Analyze the gel to determine the extent of DNA relaxation. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate enzyme activity. The IC50 is calculated by quantifying the percentage of supercoiled DNA remaining at each drug concentration.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of Topoisomerase IV inhibition by this compound.
Experimental Workflow for Topoisomerase IV Inhibition Assay
Caption: Workflow for a typical in vitro Topoisomerase IV inhibition assay.
References
- 1. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Lascufloxacin's Dual-Targeting Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lascufloxacin is a novel fluoroquinolone antibiotic characterized by its potent, broad-spectrum activity against a wide range of bacterial pathogens. A key feature of this compound's efficacy, particularly against resistant strains, lies in its dual-targeting mechanism. Unlike many conventional fluoroquinolones that exhibit preferential inhibition of either DNA gyrase or topoisomerase IV, this compound demonstrates a balanced and potent inhibitory activity against both essential bacterial enzymes.[1][2] This balanced dual-targeting is believed to contribute to its robust antibacterial effect and a lower propensity for the development of resistance.[1][2] This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex molecular interactions.
The Dual-Targeting Paradigm
Fluoroquinolones exert their bactericidal effects by inhibiting the activity of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[3][4]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[5][6] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6]
-
Topoisomerase IV: Plays a vital role in the decatenation (unlinking) of newly replicated daughter chromosomes, enabling their segregation into daughter cells.[5] In many Gram-positive bacteria, topoisomerase IV is the primary fluoroquinolone target.[6]
This compound's distinction lies in its potent and balanced inhibition of both enzymes.[1][2] This dual action ensures that even if a mutation arises in the gene encoding one of the target enzymes, the other enzyme remains effectively inhibited, thus impeding the development of resistance.[7]
Quantitative Analysis of Enzyme Inhibition
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV has been quantified through the determination of the 50% inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound and comparator fluoroquinolones against these enzymes from Staphylococcus aureus, including wild-type and quinolone-resistant (QR) strains.
Table 1: Inhibitory Activities of this compound and Comparator Quinolones against S. aureus DNA Gyrase [8]
| Drug | Wild-type DNA gyrase IC50 (µg/ml) | QR DNA gyrase IC50 (µg/ml) | IC50 Ratio (QR/Wild-type) |
| This compound | 0.68 | 5.5 | 8.1 |
| Levofloxacin | 3.4 | >100 | >29 |
| Garenoxacin | 1.1 | 43 | 39 |
| Ciprofloxacin | 0.84 | 27 | 32 |
Table 2: Inhibitory Activities of this compound and Comparator Quinolones against S. aureus Topoisomerase IV [8]
| Drug | Wild-type topoisomerase IV IC50 (µg/ml) | QR topoisomerase IV IC50 (µg/ml) | IC50 Ratio (QR/Wild-type) |
| This compound | 0.34 | 2.7 | 7.9 |
| Levofloxacin | 0.84 | 27 | 32 |
| Garenoxacin | 0.21 | 6.8 | 32 |
| Ciprofloxacin | 0.42 | 14 | 33 |
Experimental Protocols
The determination of the inhibitory activity of this compound against DNA gyrase and topoisomerase IV involves specific enzymatic assays. The following are detailed methodologies representative of those used in the characterization of fluoroquinolone antibiotics.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
a. Materials:
-
Purified DNA gyrase (subunits GyrA and GyrB)
-
Relaxed pBR322 plasmid DNA
-
ATP solution
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)
-
This compound and comparator compounds at various concentrations
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
Gel documentation system
b. Protocol:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound (this compound).
-
Add a defined unit of DNA gyrase to each reaction mixture. One unit is typically defined as the amount of enzyme required to supercoil 50% of the relaxed plasmid DNA under standard conditions.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane using a gel documentation system.
-
Calculate the percentage of inhibition for each drug concentration relative to a drug-free control.
-
Determine the IC50 value, the concentration of the drug that inhibits 50% of the DNA gyrase supercoiling activity, by plotting the percentage of inhibition against the drug concentration.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.
a. Materials:
-
Purified topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
ATP solution
-
Assay buffer (similar to the DNA gyrase assay buffer)
-
This compound and comparator compounds at various concentrations
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
Gel documentation system
b. Protocol:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound (this compound).
-
Add a defined unit of topoisomerase IV to each reaction mixture. One unit is typically defined as the amount of enzyme required to fully decatenate the kDNA under standard conditions.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions with a stop solution.
-
Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in the well.
-
Stain the gel and visualize the DNA bands.
-
Quantify the amount of decatenated DNA.
-
Calculate the percentage of inhibition for each drug concentration.
-
Determine the IC50 value, the concentration of the drug that inhibits 50% of the topoisomerase IV decatenation activity.
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of Fluoroquinolone Action
The following diagram illustrates the general mechanism by which fluoroquinolones, including this compound, inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of an inhibitor against a target enzyme.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
This compound's potent and balanced dual-targeting of DNA gyrase and topoisomerase IV represents a significant advancement in fluoroquinolone development. This mechanism not only confers broad-spectrum bactericidal activity but also presents a higher barrier to the emergence of resistance. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of novel antimicrobial agents. Further structural studies on the precise binding interactions of this compound with its target enzymes will undoubtedly provide even greater insight into its potent activity and inform the design of future generations of antibiotics.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. graphviz.org [graphviz.org]
- 3. youtube.com [youtube.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. sketchviz.com [sketchviz.com]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis of Lascufloxacin from starting materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lascufloxacin is a novel fluoroquinolone antibiotic developed by Kyorin Pharmaceuticals for the treatment of respiratory tract infections.[1] Its complex molecular architecture, featuring a chiral syn-disubstituted fluoropyrrolidine moiety appended to a fluoroquinolone core, necessitates a sophisticated and stereocontrolled synthetic strategy. This guide provides an in-depth overview of the chemical synthesis of this compound, detailing the preparation of key fragments from commercially available starting materials and their subsequent coupling. The methodologies and data presented are based on established process-scale synthetic approaches.
Retrosynthetic Analysis
The synthetic strategy for this compound is predicated on a convergent approach, dissecting the molecule into two key building blocks: the fluoroquinolone core and the fluoropyrrolidine side chain. This disconnection simplifies the complex target into more manageable synthetic targets.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Fluoropyrrolidine Fragment
The synthesis of the chiral (3R,4S)-N-cyclopropyl-4-fluoropyrrolidin-3-yl)methanamine fragment commences with a commercially available amino ester. The key steps involve the stereoselective formation of the trans-pyrrolidine ring and a stereoinvertive fluorination.
Experimental Protocols
Step 1: Cbz Protection of the Starting Amino Ester
To a solution of the starting amino ester in a suitable solvent such as dichloromethane, benzyl chloroformate (Cbz-Cl) is added dropwise at 0 °C in the presence of a base like triethylamine. The reaction is stirred for 2-4 hours, after which it is quenched with water and the organic layer is separated, dried, and concentrated to yield the Cbz-protected amino ester.
Step 2: Claisen Condensation
The Cbz-protected amino ester undergoes an intramolecular Claisen condensation to form the corresponding pyrrolidone. This reaction is typically carried out in the presence of a strong base like sodium ethoxide in ethanol at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized and the product is extracted.
Step 3: Asymmetric Hydrogenation
The pyrrolidone is subjected to asymmetric hydrogenation to establish the desired trans stereochemistry. A ruthenium catalyst with (S)-BINAP as the chiral ligand is employed under a hydrogen atmosphere. The reaction is typically run in methanol at elevated pressure and temperature until complete conversion.
Step 4: Saponification and Amide Coupling
The ester is saponified using a base such as lithium hydroxide to yield the corresponding carboxylic acid. This acid is then coupled with cyclopropylamine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) to form the crystalline amide.
Step 5: Reduction of the Amide
The amide is reduced to the corresponding amine using a reducing agent such as borane in tetrahydrofuran (THF). The reaction is typically performed at room temperature and quenched by the addition of methanol. The product is isolated as its hydrochloride salt.
Step 6: Fluorination with Inversion of Stereochemistry
Following a benzyl protection of the secondary amine, the crucial fluorination step is carried out. The hydroxyl group of the pyrrolidine is treated with perfluoro-1-octanesulfonyl fluoride (POSF) in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds with inversion of stereochemistry to afford the desired syn-fluoropyrrolidine derivative.
Step 7: Deprotection
Finally, the benzyl and Cbz protecting groups are removed via hydrogenation to yield the target fluoropyrrolidine fragment, which is isolated as a crystalline solid.
Quantitative Data
| Step | Reaction | Reagents | Yield (%) |
| 1 & 2 | Cbz Protection & Claisen | Cbz-Cl, NaOEt | 75 |
| 3, 4 & 5 | Hydrogenation, Saponification & Coupling | Ru/(S)-BINAP, LiOH, EDC/HOBt, Cyclopropylamine | 60 (over 3 steps) |
| 6 & 7 | Fluorination & Deprotection | POSF/DBU, H2/Pd | ~50-60 (estimated) |
Synthesis of the Fluoroquinolone Core
The fluoroquinolone core is constructed from a commercially available aryl oxopropanoate (acetoacetate) building block. A key feature of this synthesis is the formation of a borate complex to enhance solubility and reactivity for the subsequent coupling reaction.
Experimental Protocols
Step 1: Condensation with Triethyl Orthoformate
The starting acetoacetate is condensed with triethyl orthoformate in the presence of acetic anhydride and a mild base such as potassium carbonate. This reaction forms the corresponding ethoxymethylene product.
Step 2: Quinolone Core Formation
The ethoxymethylene intermediate is then treated with 2-fluoroethylamine hydrochloride to construct the quinolone core of the molecule. This cyclization reaction is typically carried out in a suitable solvent at elevated temperature.
Step 3: Formation of the Borate Complex
The ethyl ester of the quinolone core is converted to a more reactive borate complex. This is achieved by treating the quinolone with boric acid and acetic anhydride. This transformation has been shown to improve the solubility and reactivity of the intermediate for the final coupling step. The resulting bis(acetato-O)-[6,7-difluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylato-O3,O4]boron is isolated as a stable crystalline solid.
Quantitative Data
| Step | Reaction | Reagents | Yield (%) |
| 1-3 | Core Synthesis & Borate Formation | Triethyl orthoformate, 2-fluoroethylamine HCl, Boric acid, Acetic anhydride | 90.4 |
Final Assembly: SNAr Coupling
The final step in the synthesis of this compound is the coupling of the fluoropyrrolidine fragment with the fluoroquinolone core via a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol
The borate complex of the fluoroquinolone core and the synthesized fluoropyrrolidine fragment are dissolved in a suitable polar aprotic solvent, such as DMSO or NMP. A base, such as triethylamine or diisopropylethylamine, is added to facilitate the reaction. The mixture is heated to promote the substitution of the aryl fluoride at the C7 position of the quinolone core by the secondary amine of the fluoropyrrolidine. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up by pouring it into water, and the crude this compound is collected by filtration. The final product is then purified by recrystallization.
Synthetic Workflow
The overall synthetic route for this compound is summarized in the following workflow diagram.
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a testament to modern synthetic organic chemistry, employing a convergent strategy that relies on stereocontrolled transformations and the strategic use of activating groups. The detailed protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in the development of complex pharmaceutical agents. The successful scale-up of this synthesis by Kyorin Pharmaceuticals underscores the robustness and efficiency of the described chemical route.
References
In Vitro Antibacterial Spectrum of Lascufloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lascufloxacin (trade name Lasvic) is a novel 8-methoxy fluoroquinolone antibacterial agent developed in Japan. Approved for clinical use in Japan since 2019, it is indicated for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections.[1] this compound exhibits a broad spectrum of in vitro activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[2][3] A key characteristic of this compound is its potent activity against respiratory pathogens, including strains resistant to other fluoroquinolones.[2][4]
Mechanism of Action
Like other fluoroquinolones, this compound's mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication, transcription, and repair.[5] Specifically, it targets DNA gyrase and topoisomerase IV.[5][6] By binding to these enzymes, this compound induces double-stranded breaks in the bacterial DNA, which inhibits cell division and ultimately leads to bacterial cell death.[5] A distinguishing feature of this compound is that it inhibits both DNA gyrase and topoisomerase IV to a similar degree, a balanced activity that is anticipated to minimize the development of resistant bacteria.[6][7] Enzymatic analysis has shown that this compound maintains potent inhibitory activity against both wild-type and mutated forms of these target enzymes.[8][2]
In Vitro Antibacterial Spectrum
This compound has demonstrated a broad and potent spectrum of activity against a wide range of clinically relevant pathogens. It is particularly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][9] Its activity extends to Gram-negative bacteria, atypical pathogens, and various anaerobic species.[8][10]
Data Summary Tables
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: In Vitro Activity against Gram-Positive Aerobes
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus (MSSA) (30) | ≤0.008 - 0.015 | 0.015 | 0.015 | [9] |
| Staphylococcus aureus (MRSA) (100) | 0.03 - 2 | 0.5 | 2 | [9] |
| Staphylococcus epidermidis | ||||
| Streptococcus pneumoniae (PSSP) | 0.06 | [9] | ||
| Streptococcus pneumoniae (PISP) | 0.06 | [9] | ||
| Streptococcus pneumoniae (PRSP) | 0.06 | [9] | ||
| Streptococcus pyogenes | ≤0.008 | [9] | ||
| Streptococcus agalactiae | 0.015 | [9] |
| Enterococcus faecalis | | | 0.25 |[9] |
Table 2: In Vitro Activity against Gram-Negative Aerobes
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Haemophilus influenzae (BLNAS) | 0.06 | [8] | ||
| Haemophilus influenzae (BLNAR) | 0.06 | [8] | ||
| Moraxella catarrhalis | 0.06 | [8] | ||
| Klebsiella pneumoniae | 0.25 | [8] | ||
| Enterobacter spp. | 0.25 | [8] | ||
| Acinetobacter spp. | 0.5 | [8] |
| Escherichia coli | | | 0.12 |[9] |
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism (No. of Isolates) | MIC Range (µg/mL) | Reference |
|---|---|---|
| Porphyromonas spp. (44) | ≤0.015 - 4 | [11] |
| Prevotella spp. (45) | 0.125 - 4 | [11] |
| Fusobacterium spp. (25) | 0.06 - 0.5 | [11] |
| Parvimonas micra (25) | 0.25 - 16 | [11] |
| Gram-positive anaerobic cocci (25) | ≤0.015 - 2 | [11] |
| Veillonella spp. (17) | ≤0.015 - 16 |[11] |
Table 4: In Vitro Activity against Atypical Bacteria
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|
| Mycoplasma pneumoniae | | 0.12 | 0.25 |[9] |
Experimental Protocols: MIC Determination
The in vitro antibacterial activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC). The standard methods employed are the broth microdilution and agar dilution techniques, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.[12][13]
-
Preparation of Antimicrobial Solutions : A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to create a range of concentrations.[12][14] These dilutions are typically performed in 96-well microtiter plates.
-
Inoculum Preparation : A standardized inoculum of the test bacterium is prepared. Bacterial colonies from a fresh agar plate are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[13][14]
-
Inoculation and Incubation : Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[12] The plates are then incubated, typically at 35-37°C for 16-24 hours.[14][15]
-
MIC Determination : After incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.[16]
Agar Dilution Method
The agar dilution method is an alternative standard procedure, particularly recommended for certain fastidious organisms or specific antibiotics.[13]
-
Plate Preparation : A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different, specific concentration of this compound.
-
Inoculum Preparation : The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation : A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, allowing multiple strains to be tested on a single plate.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.
Conclusion
This compound demonstrates a potent and broad-spectrum in vitro antibacterial profile. Its high activity against key Gram-positive pathogens, including resistant phenotypes, as well as Gram-negative, anaerobic, and atypical bacteria, establishes it as a promising agent for the treatment of various bacterial infections, particularly those of the respiratory tract.[8][4] Its balanced dual-targeting mechanism of action suggests a lower potential for the development of resistance.[7] The standardized methodologies for MIC determination provide a reliable and reproducible framework for evaluating its efficacy against clinical isolates.
References
- 1. This compound - Kyorin Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. Evaluation of efficacy and safety of this compound for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of this compound, a novel fluoroquinolone antibacterial agent, against various clinical isolates of anaerobes and Streptococcus anginosus group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activities and spectrum of this compound(KRP-AM1977)against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. mdpi.com [mdpi.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Preclinical Pharmacokinetics of Lascufloxacin: A Technical Guide for Researchers
Introduction
Lascufloxacin (formerly AM-1977) is a novel 8-methoxy fluoroquinolone antibiotic developed for the treatment of community-acquired pneumonia and other respiratory and otorhinolaryngological infections.[1][2] Approved for clinical use in Japan, it exhibits a potent and broad spectrum of activity against common respiratory pathogens, including drug-resistant strains of Streptococcus pneumoniae.[1][2] A key feature of this compound is its exceptional distribution into lung tissues, which allows for potent therapeutic effects at relatively low systemic doses.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of this compound in animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME), and details the experimental methodologies employed in these assessments.
Pharmacokinetic and Pharmacodynamic Profile
Preclinical studies, primarily in murine models, have been crucial in establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound, informing the dosage regimens used in clinical trials. These studies have demonstrated favorable pharmacokinetic properties, including high bioavailability and remarkable penetration into the target tissues of the respiratory system.[3]
Absorption
Following oral administration, this compound is rapidly and well-absorbed. Human Phase I studies, which were informed by preclinical data, show complete gastrointestinal absorption.[5] While specific bioavailability percentages in animal models are not detailed in the available literature, the high bioavailability observed in humans (96%) suggests efficient absorption across species.[6]
Distribution
A defining characteristic of this compound is its extensive distribution to the site of infection, particularly the lungs.
-
Pulmonary Distribution: Studies show that this compound concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM) are significantly higher than in plasma.[3][4] This high pulmonary distribution is a major contributor to its clinical efficacy in treating respiratory infections.[6][7] The mechanism behind this high concentration is believed to involve two key processes:
-
Binding to Pulmonary Surfactant: In vitro studies have shown that this compound preferentially binds to phosphatidylserine (PhS), a major component of pulmonary surfactant. This binding is significantly greater than that of other quinolones and is considered a major driver of its high accumulation in the ELF.[6][8][9]
-
Transporter-Mediated Efflux: this compound has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[6][8][9] These transporters are expressed in the pulmonary epithelium and may play a role in its movement into the lung compartment.[6][8]
-
The diagram below illustrates the key mechanisms contributing to the high pulmonary distribution of this compound.
Metabolism and Excretion
Specific data on the metabolic pathways and excretion routes of this compound in preclinical animal models are limited in the reviewed literature. Generally, fluoroquinolones are eliminated through a combination of renal (urine) and hepatic (bile) pathways, with the predominant route varying between specific compounds and species.[10] For many fluoroquinolones, excretion can involve both the parent drug and its metabolites, such as glucuronide conjugates.[10] Further studies are needed to fully characterize the metabolic fate and primary excretion routes of this compound in common preclinical species like rats and dogs.
Quantitative Pharmacokinetic Data
The most detailed preclinical data available comes from a mouse thigh infection model, which was used to establish the PK/PD targets necessary for efficacy against S. pneumoniae.
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for this compound against S. pneumoniae in a Mouse Thigh Infection Model
| PK/PD Index | Bacteriostasis | 1-log CFU kill | 2-log CFU kill |
|---|---|---|---|
| fAUC/MIC Ratio | 10 | 16 | 28 |
Data derived from a preclinical pharmacodynamic study.[5]
For broader context, the following tables summarize the detailed pharmacokinetic parameters of this compound from human studies, which preclinical models aim to simulate.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound (75 mg, oral) in Healthy Humans
| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
|---|---|---|---|
| Cmax (µg/mL) | 0.576 | 12.3 | 21.8 |
| Tmax (h) | 1.0 | 1.0 | 6.0 |
| AUC₀₋₂₄ (µg·h/mL) | 7.67 | 123 | 325 |
Source: Data from a study in healthy adult volunteers.[5][11]
Table 3: Pulmonary Penetration Ratios of this compound (75 mg, oral) in Healthy Humans
| Parameter Ratio | ELF / Free Plasma | AM / Free Plasma |
|---|---|---|
| Cmax Ratio | 82.1 | 146 |
| AUC₀₋₂₄ Ratio | 61.7 | 163 |
Calculated based on 74% plasma protein binding.[5]
Experimental Protocols
Standard methodologies are employed to characterize the pharmacokinetic profile of antibiotics like this compound in preclinical animal models. The general workflow involves drug administration, serial sampling, and bioanalysis.
Animal Models and Dosing
-
Species: Rodent models, particularly mice and rats, are commonly used in early-stage pharmacokinetic and efficacy studies.[12][13]
-
Administration: For oral compounds, administration is typically performed via oral gavage to ensure accurate dosing.[14] Intravenous administration is also used to determine absolute bioavailability and key clearance parameters.[14] In a murine model emulating human exposure, a this compound dosage of 43 mg/kg was used.[3]
Sample Collection
-
Blood/Plasma: Serial blood samples are collected at predetermined time points post-dosing. For small animals like mice, this often involves destructive sampling, where groups of animals are euthanized at each time point.[15] For larger animals (rats, dogs), serial sampling from a single animal is possible via cannulation.[14] Plasma is separated by centrifugation for analysis.[5]
-
Tissues: For distribution studies, animals are euthanized, and tissues of interest (e.g., lung, liver, kidney) are harvested, homogenized, and processed to extract the drug.
-
Excreta: To study excretion pathways, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24-48 hours).
The diagram below outlines a typical experimental workflow for a preclinical pharmacokinetic study.
Bioanalytical Method
-
Quantification: The concentration of this compound in biological matrices (plasma, tissue homogenates) is typically determined using a validated bioanalytical method. The standard technique for this is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[16]
-
Sample Preparation: Prior to analysis, samples undergo a preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances and isolate the drug analyte.[16][17]
The overall ADME pathway for an orally administered drug like this compound is summarized in the following diagram.
Conclusion
The preclinical pharmacokinetic data for this compound, primarily from murine models, highlight its suitability as a once-daily oral antibiotic for respiratory infections. Its profile is defined by efficient absorption and, most notably, an exceptional ability to penetrate lung tissues, achieving high concentrations in ELF and AM. This is largely attributed to its unique binding affinity for pulmonary surfactant components. While detailed metabolic and excretion data in various animal species are not extensively published, the established PK/PD relationships have successfully guided the development and clinical application of this potent fluoroquinolone. Further research into its comparative metabolism and disposition in standard preclinical species would provide a more complete understanding for toxicological assessment and interspecies scaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Drip Infusion of this compound, a Novel Fluoroquinolone Antibiotic, for Patients with Pneumonia Including Chronic Lung Disease Exacerbations and Lung Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Mechanistic Study of the Distribution of this compound into Epithelial Lining Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Mechanistic Study of the Distribution of this compound into Epithelial Lining Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliary excretion and pharmacokinetics of several fluoroquinolones after intravenous injection in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental design and efficient parameter estimation in preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Lascufloxacin and Its Analogs: A Technical Guide
Introduction
Lascufloxacin, marketed as Lasvic®, is a novel, late-generation fluoroquinolone antibiotic developed for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections.[1] As a member of the 8-methoxy fluoroquinolone class, this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including strains resistant to other quinolones.[2][3] Its potent bactericidal effect stems from the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism is crucial for its enhanced antibacterial activity and a lower propensity for the development of resistance.[4][5]
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular features that contribute to its efficacy, alongside the experimental protocols used for its evaluation.
Core Principles of Fluoroquinolone SAR
The antibacterial potency of the fluoroquinolone class is dictated by the substituents at various positions of its core bicyclic structure, the 4-quinolone ring. Understanding these general SAR principles provides a foundation for appreciating the specific innovations of this compound.
-
N1 Position: The substituent at the N1 position influences antibacterial potency and pharmacokinetic properties. Small alkyl groups, such as the ethyl or cyclopropyl groups found in many fluoroquinolones, are generally favorable. This compound features a 2-fluoroethyl group at this position.[6]
-
C3-C4 Carboxylic Acid and Ketone: The carboxylic acid at C3 and the ketone at C4 are essential for activity.[7] These groups are critical for binding to the DNA-enzyme complex, and modifications here typically lead to a loss of antibacterial potency.
-
C6 Position: A fluorine atom at the C6 position, a defining feature of fluoroquinolones, dramatically increases antibacterial activity by enhancing the inhibition of DNA gyrase.[7][8]
-
C7 Position: The substituent at the C7 position is a primary determinant of the antibacterial spectrum, potency, and safety profile.[9] Bulky heterocyclic amines, such as piperazinyl or pyrrolidinyl groups, are common. This position significantly influences activity against Gram-negative bacteria and atypical pathogens. The unique (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl moiety of this compound is a key contributor to its enhanced activity.[6]
-
C8 Position: Modifications at the C8 position can enhance activity against Gram-positive and anaerobic bacteria and reduce the likelihood of resistance. The methoxy group at C8 in this compound is a critical feature that distinguishes it from many earlier fluoroquinolones and contributes to its potent activity against Gram-positive pathogens.[6]
The Unique Chemical Architecture of this compound
This compound's molecular structure incorporates several key modifications that optimize its antibacterial profile. The IUPAC name is 7-[(3S,4S)-3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid.[1]
Its structure is characterized by:
-
An 8-methoxy group , which enhances its activity against Gram-positive bacteria and helps to mitigate certain resistance mechanisms.
-
A novel (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine side chain at the C7 position. This complex substituent is crucial for its potent, broad-spectrum activity and its balanced inhibition of both DNA gyrase and topoisomerase IV.[6]
These features collectively contribute to this compound's high potency, particularly against challenging pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Analysis of Antibacterial Activity
The efficacy of this compound and its comparator agents is quantified by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of bacteria and the 50% inhibitory concentration (IC50) against target enzymes.
In Vitro Antibacterial Activity (MIC)
The following table summarizes the in vitro activity of this compound compared to other fluoroquinolones against a range of clinical isolates. The data is presented as MIC₅₀ and MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.
| Bacterial Species | No. of Strains | This compound (MIC₉₀) | Levofloxacin (MIC₉₀) | Garenoxacin (MIC₉₀) | Ciprofloxacin (MIC₉₀) |
| Gram-Positive | |||||
| S. aureus (MSSA) | 50 | 0.03 | 0.5 | 0.12 | 0.5 |
| S. aureus (MRSA) | 50 | 2 | >64 | >64 | >64 |
| S. epidermidis | 50 | 0.5 | 32 | 16 | 32 |
| E. faecalis | 50 | 0.5 | 8 | 4 | 4 |
| S. pneumoniae (PS-SP) | 50 | 0.06 | 1 | 0.25 | 1 |
| S. pneumoniae (PR-SP) | 50 | 0.06 | 1 | 0.25 | 1 |
| S. pyogenes | 50 | 0.06 | 1 | 0.25 | 0.5 |
| Gram-Negative | |||||
| M. catarrhalis | 50 | 0.06 | 0.12 | 0.06 | 0.06 |
| H. influenzae | 50 | 0.06 | 0.06 | 0.03 | 0.03 |
| E. coli | 50 | 2 | 32 | 8 | 4 |
| K. pneumoniae | 50 | 1 | 4 | 2 | 2 |
| P. aeruginosa | 50 | 4 | 16 | 32 | 8 |
Data compiled from Kishii et al., Antimicrobial Agents and Chemotherapy, 2017.[2]
Enzyme Inhibitory Activity (IC₅₀)
This compound demonstrates potent and balanced inhibitory activity against both wild-type and quinolone-resistant (QR) DNA gyrase and topoisomerase IV from S. aureus.
| Target Enzyme | Drug | IC₅₀ (µg/mL) | IC₅₀ Ratio (QR/Wild-type) |
| Wild-type DNA gyrase | This compound | 0.49 | - |
| Levofloxacin | 3.2 | - | |
| Garenoxacin | 1.1 | - | |
| Ciprofloxacin | 1.7 | - | |
| QR DNA gyrase | This compound | 1.8 | 3.7 |
| Levofloxacin | 22 | 6.9 | |
| Garenoxacin | 14 | 13 | |
| Ciprofloxacin | 22 | 13 | |
| Wild-type Topoisomerase IV | This compound | 0.44 | - |
| Levofloxacin | 1.4 | - | |
| Garenoxacin | 0.45 | - | |
| Ciprofloxacin | 1.1 | - | |
| QR Topoisomerase IV | This compound | 0.59 | 1.3 |
| Levofloxacin | 18 | 13 | |
| Garenoxacin | 5.5 | 12 | |
| Ciprofloxacin | 11 | 10 |
Data compiled from Kishii et al., Antimicrobial Agents and Chemotherapy, 2017.[2] The lower IC₅₀ ratios for this compound indicate that it retains significantly more activity against mutant enzymes compared to other fluoroquinolones.
Experimental Protocols
The quantitative data presented above are derived from standardized laboratory procedures. Below are detailed methodologies for the key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of this compound and its analogs is determined using the broth microdilution or agar dilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure (Broth Microdilution):
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: The antimicrobial agents are prepared in a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: A 96-well microtiter plate is prepared with the serially diluted drugs. Each well is then inoculated with the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the drug at which there is no visible growth (turbidity) in the well. A quality control strain, such as S. aureus ATCC 29213, is included to ensure the accuracy of the results.[10]
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity against the target enzymes is assessed using supercoiling (for DNA gyrase) and decatenation (for topoisomerase IV) assays.
-
Objective: To measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC₅₀).
-
DNA Gyrase Supercoiling Assay Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/mL BSA), 1 mM ATP, relaxed pBR322 plasmid DNA as the substrate, and the purified DNA gyrase enzyme.[11][12]
-
Inhibitor Addition: Varying concentrations of the fluoroquinolone inhibitor (e.g., this compound) are added to the reaction mixtures.
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for approximately 30-60 minutes to allow for the supercoiling of the plasmid DNA.[12]
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a detergent (e.g., Sarkosyl) and a loading dye.[12]
-
Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel containing ethidium bromide. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Quantification: The gel is visualized under UV light, and the intensity of the DNA bands is quantified using densitometry. The IC₅₀ value is calculated as the drug concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.[5][13][14]
-
-
Topoisomerase IV Decatenation Assay Protocol:
-
Reaction Mixture: The assay is similar to the gyrase assay, but the substrate is kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The buffer composition may vary slightly.[11]
-
Enzyme Activity: Topoisomerase IV decatenates the kDNA network into individual minicircles.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The large kDNA network remains in the well, while the decatenated minicircles migrate into the gel. The IC₅₀ is the concentration of the drug that inhibits the release of minicircles by 50%.[5][13][14]
-
Visualizing Mechanisms and Workflows
Graphviz diagrams are used to illustrate key biological pathways and experimental processes related to this compound.
Mechanism of Action
Caption: Mechanism of action of this compound via dual inhibition of bacterial topoisomerases.
Development of Quinolone Resistance
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis method of this compound hydrochloride_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. topogen.com [topogen.com]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Lascufloxacin's Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of lascufloxacin, a novel fluoroquinolone, against a wide spectrum of anaerobic bacteria. The document details its mechanism of action, presents quantitative antimicrobial susceptibility data, and outlines the standardized experimental protocols for its evaluation.
Introduction
This compound is a novel 8-methoxy fluoroquinolone antibacterial agent that has demonstrated potent and broad-spectrum activity against various pathogens, including clinically significant anaerobic bacteria.[1] Anaerobic bacteria are a major cause of a variety of infections, including intra-abdominal infections, respiratory tract infections, and head and neck infections.[2] The emergence of resistance to commonly used anti-anaerobic agents necessitates the development and evaluation of new therapeutic options. This compound's unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, suggests a potential role in overcoming existing resistance mechanisms.[3][4] This guide synthesizes the current knowledge on this compound's efficacy against this important class of microorganisms.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes and leads to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The dual-targeting nature of this compound is significant as it may reduce the likelihood of resistance development compared to fluoroquinolones that predominantly target only one of the two enzymes.[3]
Figure 1: Dual inhibition mechanism of this compound.
Quantitative In Vitro Activity
The in vitro potency of this compound has been evaluated against a diverse range of anaerobic clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its activity.
Table 1: In Vitro Activity of this compound and Comparator Agents Against Gram-Positive Anaerobic Bacteria
| Bacterial Species (n) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Clostridium difficile (49) | This compound | 0.06 to 16 | - | 2 |
| Levofloxacin | 0.5 to >64 | - | >64 | |
| Garenoxacin | 0.25 to 32 | - | 32 | |
| Meropenem | 0.06 to 2 | - | 2 | |
| Piperacillin/tazobactam | 0.12/4 to 16/4 | - | 16/4 | |
| Metronidazole | 0.03 to >64 | - | 1 | |
| Parvimonas micra (25) | This compound | 0.25-16 | - | - |
| Other Gram-Positive Anaerobic Cocci (25) | This compound | ≤0.015-2 | - | - |
Data sourced from Thakare R, et al. (2020) and Watanabe K, et al. (2021).[1][2]
Table 2: In Vitro Activity of this compound Against Gram-Negative Anaerobic Bacteria
| Bacterial Species (n) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Bacteroides fragilis | This compound | - | - | 4 |
| Bacteroides thetaiotaomicron | This compound | - | - | 4 |
| Porphyromonas spp. (44) | This compound | ≤0.015-4 | - | - |
| Prevotella spp. (45) | This compound | 0.125-4 | - | - |
| Fusobacterium spp. (25) | This compound | 0.06-0.5 | - | 1 |
| Veillonella spp. (17) | This compound | ≤0.015-16 | - | 8 |
Data sourced from Thakare R, et al. (2020) and Watanabe K, et al. (2021).[1][2]
Table 3: In Vitro Activity of this compound Against Other Relevant Anaerobic Species
| Bacterial Species (n) | MIC Range (μg/mL) |
| Leptotrichia spp. (7) | 2 |
Data sourced from Watanabe K, et al. (2021).[2]
Experimental Protocols
The determination of this compound's in vitro activity against anaerobic bacteria is performed using standardized methods, primarily the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Anaerobic Bacteria
This method is considered the reference standard for antimicrobial susceptibility testing of anaerobes.
1. Media Preparation:
-
Medium: Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K₁, and 5 µg/mL hemin is the recommended medium.
-
Antimicrobial Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Serial Dilutions: Prepare serial twofold dilutions of the this compound stock solution.
-
Agar Plate Preparation: Add a defined volume of each antimicrobial dilution to molten and cooled (approximately 50°C) Brucella agar. For each concentration, pour the agar into Petri dishes and allow them to solidify. A growth control plate containing no antimicrobial agent is also prepared.
2. Inoculum Preparation:
-
Bacterial Strains: Use pure, 24- to 72-hour cultures of the anaerobic test organisms grown on appropriate media.
-
Inoculum Suspension: Suspend colonies in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
3. Inoculation:
-
Inoculator: A Steers-Foltz replicator is used to inoculate the prepared agar plates. This device delivers a standardized volume of each bacterial suspension (typically 1-2 µL), resulting in a final inoculum of approximately 10⁵ CFU per spot.
-
Procedure: Inoculate the surfaces of the agar plates, including the growth control plate, with the standardized bacterial suspensions.
4. Incubation:
-
Atmosphere: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system). The atmosphere should ideally consist of 80-90% N₂, 5-10% H₂, and 5-10% CO₂.
-
Temperature and Duration: Incubate at 35-37°C for 48 hours.
5. Interpretation of Results:
-
Reading: After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.
-
Quality Control: Concurrently test reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741) to ensure the accuracy and reproducibility of the test.
Figure 2: Workflow for Anaerobic Susceptibility Testing.
Conclusion
This compound demonstrates potent in vitro activity against a broad range of clinically relevant anaerobic bacteria, including species that are often resistant to other antimicrobial agents. Its dual-targeting mechanism of action is a promising feature for combating the development of resistance. The quantitative data presented in this guide, obtained through standardized methodologies, provide a solid foundation for further research and clinical evaluation of this compound in the treatment of anaerobic infections. Continued surveillance of its activity against contemporary clinical isolates is warranted to monitor its long-term efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activities and spectrum of this compound(KRP-AM1977)against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of efficacy and safety of this compound for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lascufloxacin Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lascufloxacin, a novel fluoroquinolone antibiotic, and detail the standardized protocols for determining its Minimum Inhibitory Concentration (MIC) against a variety of bacterial pathogens. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.
Introduction to this compound
This compound is a fluoroquinolone antibacterial agent that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Approved in Japan for the treatment of respiratory and otorhinolaryngological infections, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This dual-targeting mechanism contributes to its potent bactericidal activity and may reduce the development of resistance.[4]
Mechanism of Action
This compound, like other fluoroquinolones, interferes with bacterial DNA synthesis. It forms a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. This complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound.
In Vitro Activity of this compound
Numerous studies have demonstrated the potent in vitro activity of this compound against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive and Gram-negative bacteria. The MIC90 represents the concentration at which 90% of the tested isolates were inhibited.
Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.015 | 0.015 |
| Staphylococcus aureus (MRSA) | 1 | 2 |
| Streptococcus pneumoniae | 0.03 | 0.06 |
| Streptococcus pyogenes | 0.015 | 0.03 |
| Enterococcus faecalis | 0.12 | 0.25 |
Data compiled from multiple sources.
Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | 0.03 | 0.06 |
| Moraxella catarrhalis | 0.03 | 0.06 |
| Escherichia coli | 0.06 | 0.5 |
| Klebsiella pneumoniae | 0.12 | 0.25 |
| Pseudomonas aeruginosa | 1 | 8 |
Data compiled from multiple sources.
Experimental Protocols for MIC Determination
The following protocols for broth microdilution and agar dilution methods are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This is the most common method for determining the MIC of antimicrobial agents.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer).
-
Ensure the powder is fully dissolved. The stock solution can be stored at -70°C for up to 6 months.
2. Preparation of Microdilution Plates:
-
Aseptically dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.008 to 16 µg/mL.
-
The final volume in each well after adding the bacterial inoculum will be 100 µL.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Caption: Broth microdilution workflow.
Agar Dilution Method
The agar dilution method is a reference method for precise MIC determination and is particularly useful for testing multiple isolates simultaneously.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Mix well and pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.
2. Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Dilute the standardized suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
3. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the this compound-containing and growth control plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.
Caption: Agar dilution workflow.
Quality Control
For accurate and reproducible MIC testing, it is essential to include quality control (QC) strains with known MIC values in each test run. While specific CLSI- or EUCAST-defined QC ranges for this compound are not yet widely established, the following standard ATCC strains are recommended for monitoring the performance of the assay for fluoroquinolones:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
The observed MIC values for these QC strains should fall within the laboratory's established ranges for other fluoroquinolones. Any deviation may indicate issues with the antibiotic, media, inoculum, or testing procedure.
Conclusion
The protocols detailed in these application notes provide a standardized framework for determining the in vitro activity of this compound. Adherence to these methodologies will ensure the generation of reliable and comparable MIC data, which is crucial for ongoing research, drug development, and the clinical application of this promising antibiotic. As this compound sees wider use, it is anticipated that official interpretive breakpoints and quality control ranges will be established by regulatory bodies such as CLSI and EUCAST.
References
- 1. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
Application Notes and Protocols for Lascufloxacin Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lascufloxacin is a novel fluoroquinolone antibacterial agent demonstrating a broad spectrum of activity against various clinically significant pathogens. These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for research and drug development purposes.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] By targeting both enzymes, this compound induces double-stranded breaks in the bacterial DNA, which ultimately leads to cell death.[1] This dual-targeting mechanism contributes to its potent bactericidal activity and may reduce the likelihood of resistance development.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species as determined by the broth microdilution method in various studies. These values are provided for informational and comparative purposes.
Table 1: this compound MIC Values for Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 30 | ≤0.008 - 0.015 | 0.015 | 0.015 | [2] |
| Staphylococcus aureus (MRSA) | 100 | ≤0.03 - 2 | 1 | 2 | [2][3] |
| Staphylococcus epidermidis | 30 | 0.015 - 0.12 | 0.03 | 0.12 | [2] |
| Enterococcus faecalis | 30 | 0.12 - 0.5 | 0.25 | 0.5 | [3] |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 50 | 0.015 - 0.12 | 0.06 | 0.06 | [3] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 50 | 0.03 - 0.12 | 0.06 | 0.06 | [3] |
| Streptococcus pyogenes | 30 | ≤0.008 - 0.06 | 0.03 | 0.06 | [3] |
Table 2: this compound MIC Values for Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Haemophilus influenzae | 100 | ≤0.008 - 0.06 | 0.015 | 0.03 | [3] |
| Moraxella catarrhalis | 50 | ≤0.008 - 0.06 | 0.015 | 0.03 | [3] |
| Klebsiella pneumoniae | 50 | 0.03 - >128 | 0.25 | 4 | [3] |
| Enterobacter spp. | 30 | 0.03 - 0.25 | 0.12 | 0.25 | [3] |
| Acinetobacter spp. | 30 | 0.12 - 0.5 | 0.25 | 0.5 | [3] |
Table 3: this compound MIC Values for Other Clinically Relevant Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Mycoplasma pneumoniae | 50 | 0.06 - 0.25 | 0.12 | 0.25 | [3] |
Experimental Protocols
The following protocols are based on the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.
Materials
-
This compound analytical grade powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO, consult manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with round or conical bottoms
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Bacterial cultures of interest
-
Quality control bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Haemophilus influenzae ATCC® 49247™, Streptococcus pneumoniae ATCC® 49619™)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Preparation of this compound Stock Solution
-
Determine the appropriate solvent for this compound based on its solubility characteristics.
-
Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.
-
Ensure complete dissolution of the powder.
-
Sterilize the stock solution by membrane filtration if necessary.
-
Store the stock solution in small aliquots at -60°C or below until use. Avoid repeated freeze-thaw cycles.
Broth Microdilution Experimental Workflow
Caption: Broth Microdilution Workflow.
Step-by-Step Protocol
-
Plate Preparation:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the appropriate concentration of this compound in CAMHB. This will be the highest concentration tested.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well of each dilution series.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in a suitable broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain tested.
-
-
Incubation:
-
Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control
-
It is imperative to include appropriate quality control (QC) strains with known MIC ranges in each experiment to ensure the accuracy and reproducibility of the results.
-
The recommended QC strains for antimicrobial susceptibility testing include S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, H. influenzae ATCC® 49247™, and S. pneumoniae ATCC® 49619™.
-
Note: At the time of this publication, official CLSI-endorsed QC MIC ranges for this compound have not been established. Laboratories should establish their own internal QC ranges based on repeated testing.
Interpretation of Results
-
The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) requires established clinical breakpoints.
-
Note: As of the current date, official clinical breakpoints for this compound have not been published by regulatory bodies such as the FDA or standards organizations like CLSI. The MIC values obtained should be reported quantitatively and used for research purposes.
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the in vitro susceptibility of bacterial isolates to this compound. Adherence to standardized protocols, such as those outlined by CLSI, is crucial for obtaining accurate and comparable results. The data and protocols presented in these application notes are intended to guide researchers and drug development professionals in their evaluation of this promising new antimicrobial agent. Further studies are needed to establish official quality control ranges and clinical breakpoints to facilitate the translation of these in vitro findings to clinical practice.
References
Application Notes and Protocols for Lascufloxacin in Animal Models of Respiratory Tract Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lascufloxacin in preclinical animal models of respiratory tract infections. The included data and protocols are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this novel fluoroquinolone.
Overview of this compound's Efficacy in Respiratory Infections
This compound is a novel fluoroquinolone antibacterial agent demonstrating potent activity against a wide range of respiratory pathogens.[1] Preclinical studies in murine models of pneumonia have highlighted its efficacy in reducing bacterial load in the lungs, supporting its development for treating community-acquired pneumonia and other respiratory tract infections.[2]
Quantitative Efficacy Data of this compound in Murine Pneumonia Models
The in vivo efficacy of this compound has been quantified in a neutropenic mouse model of pneumonia, particularly against key respiratory pathogens. The data presented below summarizes the reduction in bacterial load in the lungs following treatment with this compound.
| Pathogen(s) | Animal Model | Treatment Regimen | Bacterial Load Reduction (log10 CFU/lung) vs. Control | Comparator and Outcome | Reference(s) |
| Streptococcus pneumoniae | Neutropenic Mouse Pneumonia (Mixed-Infection) | Human-simulated dose | 6.32 | Levofloxacin showed a 3.9 log10 CFU/mL reduction. This compound demonstrated enhanced activity in the mixed-infection model. | [3] |
| Prevotella intermedia | Neutropenic Mouse Pneumonia (Mixed-Infection) | Human-simulated dose | 3.72 | Levofloxacin showed a 2.47 log10 CFU/mL reduction. | [3] |
Note: While in vitro studies indicate this compound's potent activity against other significant respiratory pathogens such as Haemophilus influenzae, Staphylococcus aureus, and Moraxella catarrhalis, specific quantitative in vivo efficacy data from murine respiratory tract infection models were not available in the reviewed literature.[1][4][5]
Experimental Protocols
This section details the methodologies for establishing and evaluating respiratory tract infections in murine models to assess the efficacy of this compound.
Neutropenic Mouse Model of Bacterial Pneumonia
This model is crucial for evaluating the bactericidal activity of an antibiotic in the absence of a robust host immune response.
Protocol for Induction of Neutropenia:
-
Animal Model: Utilize specific pathogen-free mice (e.g., ICR or BALB/c strain), typically female and 4-6 weeks old.
-
Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen involves two injections:
-
Verification of Neutropenia: Confirm neutropenia (absolute neutrophil count <100 cells/μL) on the day of infection by analyzing blood samples collected from a sentinel group of mice.
Experimental Workflow for Neutropenic Mouse Pneumonia Model
Caption: Workflow for evaluating this compound efficacy in a neutropenic mouse pneumonia model.
Preparation of Bacterial Inoculum
-
Bacterial Culture: Culture the desired bacterial strain (e.g., S. pneumoniae, H. influenzae) on an appropriate agar medium (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae) overnight at 37°C in a 5% CO₂ incubator.
-
Suspension Preparation: Harvest bacterial colonies and suspend them in a suitable sterile medium, such as saline or phosphate-buffered saline (PBS).
-
Concentration Adjustment: Adjust the bacterial suspension to the desired concentration (e.g., 10⁷ - 10⁸ CFU/mL) using a spectrophotometer to measure optical density (OD) at 600 nm. Confirm the final concentration by plating serial dilutions.
Induction of Respiratory Tract Infection
Intratracheal Inoculation:
This method ensures direct delivery of the inoculum to the lower respiratory tract.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or a ketamine/xylazine intraperitoneal injection).[4]
-
Surgical Exposure (Optional but recommended for precision): Make a small midline incision in the neck to expose the trachea.[4]
-
Inoculation: Using a fine-gauge needle and syringe, carefully inject a specific volume (typically 30-50 µL) of the bacterial suspension directly into the trachea.[4]
-
Closure: Suture the incision.
Intranasal Inoculation:
A less invasive method suitable for modeling upper respiratory tract infection that can progress to pneumonia.
-
Anesthesia: Lightly anesthetize the mouse.
-
Inoculation: While holding the mouse in a supine position, instill a small volume (typically 10-20 µL per nostril) of the bacterial suspension into the nares. Allow the mouse to inhale the inoculum naturally.
Treatment Administration
-
Drug Preparation: Prepare this compound at the desired concentration in a suitable vehicle.
-
Administration: Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection) at predetermined time points post-infection. The dosing regimen should be based on pharmacokinetic studies to simulate human exposure if possible.
Quantification of Bacterial Load in Lungs
-
Lung Homogenization: At the designated endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically harvest the lungs. Homogenize the lung tissue in a known volume of sterile saline or PBS using a tissue homogenizer.
-
Serial Dilution: Perform ten-fold serial dilutions of the lung homogenate.
-
Plating and Incubation: Plate aliquots of the dilutions onto appropriate agar plates. Incubate the plates under suitable conditions (temperature, CO₂ concentration) for 24-48 hours.
-
Colony Counting: Count the number of colonies on the plates and calculate the number of colony-forming units (CFU) per lung.
Logical Flow for Bacterial Load Quantification
Caption: Step-by-step process for quantifying bacterial load in murine lung tissue.
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
Understanding the PK/PD relationship of this compound is essential for optimizing dosing regimens. In a murine thigh infection model with S. pneumoniae, the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) was identified as the key PK/PD index. The following targets were established:
-
Bacteriostasis: fAUC/MIC of 10
-
1-log10 CFU reduction: fAUC/MIC of 16
-
2-log10 CFU reduction: fAUC/MIC of 28
These parameters are valuable for translating preclinical findings to potential clinical efficacy.
Conclusion
The provided data and protocols offer a framework for the preclinical evaluation of this compound in animal models of respiratory tract infection. The demonstrated efficacy against key pathogens, particularly in immunocompromised models, underscores its potential as a valuable therapeutic agent. Further research is warranted to establish its in vivo efficacy against a broader range of respiratory pathogens.
References
- 1. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacodynamics of this compound and levofloxacin against Streptococcus pneumoniae and Prevotella intermedia in a pneumonia mixed-infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of this compound in patients with Mycoplasma pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo pharmacodynamics of this compound and levofloxacin against Streptococcus pneumoniae and Prevotella intermedia in a pneumonia mixed-infection mouse model | CiNii Research [cir.nii.ac.jp]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. Effectiveness of Drip Infusion of this compound, a Novel Fluoroquinolone Antibiotic, for Patients with Pneumonia Including Chronic Lung Disease Exacerbations and Lung Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous to Oral Switch Therapy with Lascufloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for implementing an intravenous (IV) to oral (PO) switch therapy regimen for Lascufloxacin, a novel fluoroquinolone antibiotic. The information is based on current clinical trial data and pharmacokinetic profiles, designed to guide further research and clinical application development.
Introduction
This compound is a novel 8-methoxy fluoroquinolone antibacterial agent with potent activity against a broad spectrum of pathogens responsible for respiratory tract infections, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Mycoplasma pneumoniae[1]. It functions by inhibiting both DNA gyrase and topoisomerase IV, which is anticipated to minimize the development of bacterial resistance[2][3]. Developed in both intravenous and oral formulations, this compound is a prime candidate for IV to PO switch therapy, a strategy that can reduce the length of hospitalization, lower healthcare costs, and improve patient satisfaction[2][4].
Recent clinical trials have demonstrated the efficacy and safety of a this compound IV-to-oral switch therapy in patients with community-onset pneumonia[2][5][6]. This document outlines the key data and protocols from these studies to facilitate further research and application.
Pharmacokinetic Profile: IV vs. Oral Administration
The feasibility of an IV to PO switch is heavily dependent on the pharmacokinetic properties of the drug. This compound exhibits a favorable pharmacokinetic profile for this therapeutic strategy, characterized by high bioavailability and a long elimination half-life[7][8].
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (100 mg)[1] | Oral (100 mg)[1] | Oral (75 mg)[1][9] |
| Bioavailability | N/A | ~96%[7][8] | - |
| Cmax (Maximum Concentration) | - | - | 0.576 µg/mL (plasma)[1][9] |
| AUC0–24 (Area Under the Curve) | - | - | 7.67 µg·h/mL (plasma)[1][9] |
| Tmax (Time to Maximum Concentration) | - | - | 1 h (plasma)[1][9] |
| Elimination Half-life | - | 15.6 to 18.2 h | 16.1 h[7][8] |
| Total Body Clearance | 7.62 L/h | 8.07 L/h | - |
| Volume of Distribution | 172 L | 188 L | - |
| Plasma Protein Binding | 74.0% | 74.0% | - |
This compound also demonstrates excellent penetration into the epithelial lining fluid and alveolar macrophages, with concentrations significantly exceeding those in plasma[1][9]. This high concentration at the site of infection is crucial for its efficacy in treating respiratory infections.
Intravenous to Oral Switch Therapy Protocol
The following protocol is based on a multicenter, open-label, single-arm clinical trial evaluating the efficacy and safety of this compound IV-PO switch therapy in patients with mild-to-moderate community-onset pneumonia[2][5][6].
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Severe pneumonia requiring intensive care unit (ICU) admission.
-
Known hypersensitivity to quinolone antibiotics.
-
Patients with contraindications to oral medication (e.g., vomiting, malabsorption syndromes)[10].
-
-
Intravenous Administration: 75 mg of this compound administered once daily[11].
-
Oral Administration: 75 mg of this compound administered once daily[11].
The decision to switch from intravenous to oral therapy should be made based on the patient's clinical stability. The switch was typically initiated between days 3 and 5 of treatment in the clinical trial once the following criteria were met[5][6]:
-
Clinical Improvement:
-
Gastrointestinal Function:
-
Ability to tolerate oral intake without vomiting or malabsorption issues[10].
-
-
Laboratory Markers:
-
White blood cell count returning to the normal range (4 to 12x10^9/L)[10].
-
-
Patient Enrollment: Recruit patients with a diagnosis of mild-to-moderate community-onset pneumonia who require initial IV antibiotic therapy.
-
Initial Treatment: Administer this compound 75 mg intravenously once daily.
-
Daily Assessment: Monitor patients daily for clinical improvement, including vital signs, respiratory symptoms, and ability to tolerate oral intake.
-
Switch to Oral Therapy: Between days 3 and 5, if the patient meets the predefined criteria for clinical stability, discontinue the intravenous infusion and initiate oral this compound 75 mg once daily.
-
Duration of Therapy: The total duration of this compound therapy (IV + PO) is typically 7 to 14 days, depending on the clinical response[11].
-
Endpoints:
-
Primary Endpoint: Clinical cure rate at the Test of Cure (TOC) visit.
-
Secondary Endpoints:
-
Proportion of patients successfully switched to oral therapy.
-
Clinical efficacy at the End of Treatment (EOT).
-
Microbiological response.
-
Incidence of adverse events.
-
-
Clinical Efficacy and Safety Data
A single-arm, open-label clinical trial involving 120 patients demonstrated the high efficacy and acceptable safety profile of this compound IV-to-oral switch therapy for community-onset pneumonia[2][5][6].
Table 2: Clinical Efficacy of this compound IV-PO Switch Therapy [2][5][6]
| Efficacy Endpoint | Cure/Effective Rate (n=104) | 95% Confidence Interval |
| Test of Cure (TOC) | 96.2% (100/104) | 90.44% - 98.94% |
| Early Clinical Efficacy | 97.1% (101/104) | 91.80% - 99.40% |
| End of Treatment (EOT) | 99.0% (103/104) | 94.76% - 99.98% |
-
The overall implementation rate of the switch therapy was 95% (114/120), with the majority of switches occurring by day three of treatment[2][5].
-
Adverse events related to the study drug were reported in 10.0% of patients, with hepatic dysfunction being the most common[2][5][6]. No severe adverse events, apart from worsening pneumonia, were observed[2][5].
Visualizations
References
- 1. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of efficacy and safety of this compound for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Mechanistic Study of the Distribution of this compound into Epithelial Lining Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. dgeducationcentre.co.uk [dgeducationcentre.co.uk]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 12. dbth.nhs.uk [dbth.nhs.uk]
Application Notes and Protocols: Lascufloxacin for Chronic Lung Disease Exacerbations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lascufloxacin, a novel fluoroquinolone antibiotic, in the management of exacerbations in patients with chronic lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and cystic fibrosis. This document details the mechanism of action, antibacterial spectrum, pharmacokinetic profile, clinical efficacy, and safety of this compound, supported by data from preclinical and clinical studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development.
Mechanism of Action and Antibacterial Spectrum
This compound is a novel fluoroquinolone that exhibits its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1] By targeting both enzymes, this compound induces double-stranded breaks in bacterial DNA, leading to cell death.[1] This dual-targeting mechanism enhances its antibacterial activity and may reduce the development of resistance.[1][2][3]
This compound demonstrates a broad spectrum of activity against common respiratory pathogens, including Gram-positive and Gram-negative bacteria.[1] It has shown potent activity against Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus - MRSA), and atypical pathogens like Mycoplasma pneumoniae.[4][5] Notably, it has demonstrated superior activity against oral streptococci and anaerobes compared to conventional quinolones, which is significant in cases of aspiration pneumonia often associated with chronic lung disease exacerbations.[3][6]
Signaling Pathway: Mechanism of Action of this compound
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Evaluation of efficacy and safety of this compound for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of oral this compound, a novel quinolone antibiotic - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
Application Notes and Protocols: Hollow-Fiber Infection Model for Lascufloxacin Pharmacodynamics
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the application of the hollow-fiber infection model (HFIM) for the pharmacodynamic evaluation of Lascufloxacin, a novel fluoroquinolone antibiotic. These notes include summaries of key quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and drug mechanism of action.
Introduction to this compound and the Hollow-Fiber Infection Model
This compound is a novel 8-methoxy fluoroquinolone antibacterial agent with potent activity against a broad spectrum of pathogens, including those responsible for respiratory tract infections.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for DNA replication, transcription, and repair.[1][3] By targeting both enzymes, this compound induces double-stranded breaks in bacterial DNA, leading to cell death.[1] A key characteristic of this compound is its excellent penetration into the lung epithelial lining fluid (ELF), where its concentration can be over 15 times higher than in the bloodstream.[4][5]
The hollow-fiber infection model (HFIM) is a dynamic, in vitro system that simulates human pharmacokinetic (PK) profiles, allowing for the detailed study of pharmacodynamics (PD).[6][7][8] This two-compartment model consists of a central reservoir connected to a hollow-fiber cartridge containing semi-permeable fibers.[8][9] Bacteria are contained in the extra-capillary space (ECS) of the cartridge, while a drug-containing medium is circulated through the central reservoir and the inside of the hollow fibers.[8][10] This setup allows for the controlled administration and elimination of the drug from the central reservoir, mimicking the drug concentration-time profile observed in a patient.[6][9] The HFIM is a valuable tool for optimizing dosing regimens, studying the emergence of resistance, and evaluating antimicrobial efficacy under clinically relevant conditions.[6][11]
Quantitative Data for this compound
The following tables summarize key pharmacokinetic and microbiological data for this compound, essential for designing and interpreting HFIM studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (single 75 mg oral dose)
| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
| Cmax (μg/mL) | 0.576 | 12.3 | 21.8 |
| Tmax (h) | 1 | 1 | 6 |
| AUC0–24 (μg·h/mL) | 7.67 | 123 | 325 |
Data sourced from a study in healthy adult male Japanese subjects.[1][12][13][14]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Common Respiratory Pathogens
| Organism | MIC90 (μg/mL) |
| Streptococcus pneumoniae | 0.06 |
| Haemophilus influenzae | 0.06 |
| Moraxella catarrhalis | 0.06 |
| Staphylococcus aureus (Methicillin-sensitive) | 0.015 |
| Staphylococcus aureus (Methicillin-resistant) | 2 |
| Mycoplasma pneumoniae | 0.25 |
MIC90 represents the concentration required to inhibit the growth of 90% of isolates.[1][2][15]
Experimental Protocols
This section outlines the protocols for utilizing the HFIM to evaluate the pharmacodynamics of this compound against a target pathogen, such as Streptococcus pneumoniae.
Materials and Equipment
-
Hollow-fiber cartridges (e.g., C3008, FiberCell Systems)
-
Peristaltic pumps (programmable for variable flow rates)
-
Central reservoir (50-250 mL capacity) with a multi-port cap
-
Fresh medium reservoir and waste reservoir
-
Silicone tubing and connectors
-
Syringe pump for drug administration
-
Incubator with CO2 control (if required by the pathogen)
-
Bacterial culture and counting supplies (agar plates, incubator, spectrophotometer)
-
This compound analytical standard
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth supplemented for fastidious organisms)
Experimental Workflow: HFIM Setup and Operation
The following diagram illustrates the general workflow for a this compound HFIM experiment.
References
- 1. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of lung epithelial lining fluid concentrations of this compound against Streptococcus pneumoniae in a hollow-fiber infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fibercellsystems.com [fibercellsystems.com]
- 7. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 8. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 9. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fibercellsystems.com [fibercellsystems.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Lascufloxacin
Welcome to the technical support center for researchers investigating bacterial resistance to Lascufloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: The primary mechanisms of resistance to this compound, a novel fluoroquinolone, are similar to those for other drugs in this class and primarily involve:
-
Target Site Mutations: The most common mechanism is the accumulation of mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2] In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target, while DNA gyrase is the primary target in many Gram-negative bacteria.[1]
-
Active Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, can also contribute to this compound resistance.[3][4][5] In Streptococcus pneumoniae, the PatA/PatB and PmrA efflux pumps have been implicated in fluoroquinolone resistance.[3][4][6][7][8]
Q2: How does this compound's activity compare to other fluoroquinolones against resistant strains?
A2: this compound has demonstrated potent activity against strains with first-step mutations in gyrA or parC.[9] The increase in the Minimum Inhibitory Concentration (MIC) of this compound is often smaller compared to other fluoroquinolones like levofloxacin and moxifloxacin when tested against strains with single parC mutations.[9][10] This suggests that this compound may be more resilient to the development of resistance.
Q3: What is the role of efflux pumps in high-level this compound resistance?
A3: While target site mutations are the primary drivers of high-level resistance, efflux pumps can contribute to a low-level resistance phenotype.[1] This low-level resistance may facilitate the survival of bacteria at sub-inhibitory antibiotic concentrations, providing an opportunity for the acquisition of target site mutations that lead to higher levels of resistance.[5] The overexpression of efflux pumps can act synergistically with target site mutations to produce highly resistant strains.[5]
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assays
Q: My MIC results for this compound are inconsistent across replicates. What could be the cause?
A: Inconsistent MIC results can be frustrating. Here are some common causes and troubleshooting steps:
-
Improper Solubilization: Ensure the this compound stock solution is fully dissolved and homogenous before preparing dilutions.
-
Inoculum Variability: The density of the bacterial inoculum must be consistent across all wells. Standardize your inoculum using a spectrophotometer (e.g., to a 0.5 McFarland standard) and ensure thorough mixing before dispensing.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations. Use calibrated pipettes and proper technique.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the antibiotic and affect bacterial growth. To mitigate this, you can fill the outer wells with sterile broth or water and not use them for experimental data.
-
Contamination: Contamination of the media or bacterial culture can lead to unexpected growth. Always use aseptic techniques and include a negative control (broth only) to check for contamination.[11]
Q: The negative control (broth only) in my MIC plate shows bacterial growth. What should I do?
A: Growth in the negative control indicates contamination of your media or reagents. The results from this plate are invalid and the experiment must be repeated.[12] Before repeating, check the sterility of your Mueller-Hinton broth, saline, and any other solutions used.
Q: My positive control (bacteria in broth with no antibiotic) shows no growth. What does this mean?
A: Lack of growth in the positive control indicates a problem with the bacterial inoculum or the growth conditions.[12][13] The bacteria may have been non-viable, or the incubation conditions (temperature, CO2 levels) were incorrect.[14] This invalidates the assay, and you should repeat the experiment with a fresh, viable bacterial culture and verify your incubation setup.[12]
Selection of Resistant Mutants
Q: I am not getting any resistant colonies after plating a large number of bacteria on agar containing this compound. What could be the issue?
A: Failure to select for resistant mutants can be due to several factors:
-
Antibiotic Concentration Too High: The concentration of this compound in your selection plates might be too high, preventing the growth of even first-step mutants. This concentration is known as the Mutant Prevention Concentration (MPC).[15][16] Try using a range of concentrations, typically 2x, 4x, and 8x the MIC of the susceptible parent strain.
-
Low Mutation Frequency: The spontaneous mutation rate for resistance to a particular antibiotic can be very low.[17] Ensure you are plating a sufficiently large number of cells (typically >10^8 CFU) to increase the probability of finding a resistant mutant.[16]
-
Inoculum Viability: The bacterial culture used for selection may not have been viable or at a high enough density. Confirm the viability and concentration of your culture before plating.
Q: I see a wide variation in the number of resistant colonies on my selection plates. Why is this happening?
A: Variation in colony counts can be due to:
-
Uneven Plating: Ensure the bacterial suspension is spread evenly across the entire surface of the agar plate.
-
Inaccurate Inoculum Titer: Perform serial dilutions and plate on non-selective agar to accurately determine the initial number of viable cells being plated for selection.
-
Stochastic Nature of Mutation: The occurrence of spontaneous mutations is a random event, which can lead to some natural variation in the number of resistant mutants arising in different cultures.[17]
Gene Expression Analysis (qRT-PCR)
Q: My qRT-PCR results for efflux pump gene expression are not reproducible. What are the common causes?
A: Reproducibility issues in qRT-PCR often stem from the initial steps of the workflow. Consider the following:
-
RNA Quality and Integrity: RNA is highly susceptible to degradation by RNases.[18] Ensure you use RNase-free techniques and reagents throughout the RNA extraction process.[18] The quality of your extracted RNA should be checked using spectrophotometry (A260/280 and A260/230 ratios) and gel electrophoresis to ensure it is intact.[2][19]
-
Genomic DNA Contamination: Contamination of your RNA with genomic DNA can lead to false-positive results.[2] Always perform a DNase treatment step during or after RNA extraction.[20]
-
Primer Design: Poorly designed primers can lead to inefficient or non-specific amplification.[21] Use primer design software and validate your primers for specificity and efficiency.
-
Reverse Transcription Variability: The efficiency of the reverse transcription step can vary. Ensure you start with the same amount of high-quality RNA for each sample and use a consistent protocol.
Q: I am having trouble extracting high-quality RNA from Gram-positive bacteria like S. pneumoniae. Any tips?
A: Gram-positive bacteria have a thick cell wall that can make RNA extraction challenging.[22] Here are some suggestions:
-
Efficient Lysis: Use a combination of enzymatic lysis (e.g., with lysozyme or lysostaphin) and mechanical disruption (e.g., bead beating) for effective cell wall breakdown.[22]
-
RNase Inhibition: Work quickly and on ice to minimize RNase activity. Use a lysis buffer containing a strong denaturant like guanidinium thiocyanate.
-
Commercial Kits: Consider using a commercial RNA extraction kit specifically designed for Gram-positive bacteria.
QRDR Sequencing
Q: My PCR amplification of the gyrA or parC QRDR is failing or has low yield.
A: PCR failure can be due to several factors:
-
Template DNA Quality: Poor quality or inhibitors in your DNA template can inhibit PCR.[23] Re-purify your DNA if necessary.
-
Primer Issues: Check your primer design for specificity and ensure they have an appropriate annealing temperature.[21] You may need to optimize the annealing temperature using a gradient PCR.[21]
-
PCR Conditions: Optimize the MgCl2 concentration and extension time in your PCR protocol.[21][24]
Q: I am having difficulty interpreting the Sanger sequencing results for my QRDR amplicons.
A: Interpreting sequencing data requires careful analysis of the electropherogram:
-
Poor Sequence Quality: If the peaks are broad, overlapping, or have high background noise, the sequencing reaction may have failed. This could be due to poor quality template DNA or issues with the sequencing reaction itself.
-
Identifying Mutations: Compare your sequence to a wild-type reference sequence.[25] A mutation will appear as a different colored peak at a specific position.
-
Heterozygous Peaks: If you are sequencing a mixed population of bacteria, you may see double peaks at a specific position, indicating the presence of both the wild-type and a mutant allele.[26]
Data Presentation
Table 1: MICs of this compound and Other Fluoroquinolones against Streptococcus pneumoniae with and without QRDR Mutations
| Strain Type | QRDR Mutation(s) | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Wild-Type | None | 0.12 | 1-2 | 0.25-0.5 |
| First-Step Mutant | ParC (e.g., S79F, D83V) | 0.06 - 0.12 | 2 | 0.25 |
| Second-Step Mutant | ParC + GyrA (e.g., S79F + S81F) | 0.25 | 16 | 1 |
Data compiled from Murata et al., 2018.[10]
Table 2: Effect of an Efflux Pump Inhibitor (Reserpine) on Fluoroquinolone MICs against Streptococcus pneumoniae
| Fluoroquinolone | MIC without Reserpine (µg/mL) | MIC with Reserpine (µg/mL) | Fold-change in MIC |
| Norfloxacin | >8 | 2 | >4 |
| Ciprofloxacin | >1 | 0.25 | >4 |
| Sparfloxacin | 0.25 | 0.25 | 1 |
| Moxifloxacin | 0.125 | 0.125 | 1 |
Data from a study on norfloxacin-selected mutants with an efflux phenotype, adapted from Brennan et al., 2002.[27] Note: The effect of reserpine can be substrate-dependent.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
-
Prepare Inoculum: Grow the bacterial strain to be tested in CAMHB to the early to mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (inoculum in broth, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[28][29]
Protocol 2: Selection of Resistant Mutants
-
Prepare Inoculum: Grow a large volume of the susceptible bacterial strain in a suitable broth to a high density (e.g., 10^9 CFU/mL).
-
Plate for Selection: Plate a large number of cells (e.g., 0.1 mL of the high-density culture) onto Mueller-Hinton agar plates containing this compound at concentrations of 2x, 4x, and 8x the MIC of the parent strain.
-
Determine Inoculum Titer: Concurrently, perform serial dilutions of the culture and plate on non-selective agar to determine the total number of viable cells plated.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours, or until colonies appear.
-
Calculate Mutation Frequency: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Confirm Resistance: Pick individual resistant colonies, culture them in broth, and re-determine their MIC to confirm the resistance phenotype.
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
-
RNA Extraction: Grow the bacterial strain of interest to mid-log phase and expose it to a sub-inhibitory concentration of this compound for a defined period. Extract total RNA using a suitable method for Gram-positive or Gram-negative bacteria, including a DNase treatment step.
-
RNA Quantification and Quality Control: Quantify the RNA using a spectrophotometer and assess its integrity by gel electrophoresis.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for the efflux pump gene(s) of interest and a validated housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold-change in gene expression in the this compound-exposed sample compared to an unexposed control.
Protocol 4: Sequencing of QRDRs
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial strain of interest.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using PCR with primers designed to flank these regions.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Analyze the resulting sequencing data using sequence analysis software. Align the sequence to the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Primary mechanisms of bacterial resistance to this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Involvement of the Putative ATP-Dependent Efflux Proteins PatA and PatB in Fluoroquinolone Resistance of a Multidrug-Resistant Mutant of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Involvement of the putative ATP-dependent efflux proteins PatA and PatB in fluoroquinolone resistance of a multidrug-resistant mutant of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Overexpression of patA and patB, Which Encode ABC Transporters, Is Associated with Fluoroquinolone Resistance in Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. umsl.edu [umsl.edu]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Mutations and selection – Antibiotic resistance – ReAct [reactgroup.org]
- 18. abyntek.com [abyntek.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 22. Optimization of total RNA extraction from Gram-positive bacteria (coagulase-negative staphylococci) for expression studies | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 23. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 24. mybiosource.com [mybiosource.com]
- 25. futurelearn.com [futurelearn.com]
- 26. Interpretation of Sanger Sequencing Results - CD Genomics [cd-genomics.com]
- 27. Prevalence of a Putative Efflux Mechanism among Fluoroquinolone-Resistant Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. microbiologyclass.net [microbiologyclass.net]
- 29. idexx.dk [idexx.dk]
Technical Support Center: Investigating Lascufloxacin Efflux Pump-Mediated Resistance in Streptococcus pneumoniae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying lascufloxacin resistance mediated by efflux pumps in Streptococcus pneumoniae.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against Streptococcus pneumoniae?
A1: this compound, a fluoroquinolone antibiotic, primarily functions by inhibiting DNA synthesis. It achieves this by forming a stable complex with two essential bacterial enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits)[1][2]. This interference with DNA replication ultimately leads to bacterial cell death.
Q2: Which efflux pumps are primarily involved in this compound resistance in S. pneumoniae?
A2: The main efflux pumps implicated in fluoroquinolone resistance in S. pneumoniae are PmrA (Pneumococcal multidrug resistance A) and the PatA/PatB ABC (ATP-binding cassette) transporter system[1][2][3]. PmrA is a member of the Major Facilitator Superfamily (MFS) of transporters[4]. PatA and PatB form an ABC transporter complex[3][5]. Overexpression of these pumps can lead to the active efflux of this compound from the bacterial cell, reducing its intracellular concentration and thus its efficacy.
Q3: What is the role of an efflux pump inhibitor like reserpine in studying this compound resistance?
A3: Reserpine is a well-characterized efflux pump inhibitor that can block the activity of certain pumps, including those in S. pneumoniae[4][6]. In experimental settings, a decrease in the minimum inhibitory concentration (MIC) of this compound in the presence of reserpine suggests that efflux is a mechanism of resistance[6][7]. It is a valuable tool for confirming the involvement of efflux pumps in observed antibiotic resistance.
Q4: How does efflux pump-mediated resistance typically affect the MIC of this compound?
A4: Efflux pump overexpression generally leads to a low-level increase in the MIC of fluoroquinolones[4]. While mutations in the primary drug targets (GyrA and ParC) can cause high-level resistance, efflux-mediated resistance provides a more modest decrease in susceptibility. However, this low-level resistance can be clinically significant and may facilitate the development of higher-level resistance by allowing the bacteria to survive in the presence of the antibiotic, increasing the chances of acquiring target-site mutations[8].
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Determination
Q: My MIC results for this compound are inconsistent. What could be the cause?
A: Inconsistent MIC values can arise from several factors. Here are some common issues and their solutions:
-
Inoculum Density: Ensure the bacterial suspension is standardized to the correct McFarland standard (typically 0.5 for broth microdilution) to achieve the target colony-forming units (CFU)/mL. Both too high and too low inoculum densities will affect the MIC.
-
Media and Supplements: S. pneumoniae is a fastidious organism and requires specific growth media, often supplemented with blood[7]. Ensure the correct, pre-warmed media and supplements are used consistently.
-
Incubation Conditions: Maintain a consistent temperature (35-37°C) and CO2 concentration (5%) during incubation[7]. Fluctuations can impact bacterial growth and, consequently, the MIC.
-
Antibiotic Preparation: Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Ensure the antibiotic has not degraded due to improper storage.
Gene Expression Analysis (RT-qPCR)
Q: I am not detecting any amplification of pmrA, patA, or patB genes in my RT-qPCR experiment.
A: A complete lack of amplification can be due to several reasons. Consider the following troubleshooting steps:
-
RNA Quality and Integrity: Ensure the extracted RNA is of high quality and has not degraded. Run an aliquot on a gel or use a bioanalyzer to check for intact ribosomal RNA bands.
-
Primer and Probe Design: Verify that your primers and probes are specific to the target genes in S. pneumoniae and do not form primer-dimers. You can use NCBI's Primer-BLAST tool for this.
-
Reverse Transcription Step: The conversion of RNA to cDNA is a critical step. Ensure the reverse transcriptase is active and that the reaction is set up correctly with all necessary components.
-
PCR Cycling Conditions: Optimize the annealing temperature for your primers. A temperature gradient PCR can help determine the optimal annealing temperature for efficient amplification.
Q: I am seeing amplification in my no-template control (NTC) for my RT-qPCR.
A: Amplification in the NTC indicates contamination. Here's how to address it:
-
Reagent Contamination: Use fresh, nuclease-free water and aliquots of primers, probes, and master mix that have not been previously used.
-
Environmental Contamination: Prepare your PCR reactions in a dedicated clean area, preferably a PCR hood, using filter tips to prevent aerosol contamination.
-
Primer-Dimers: If the melting curve of the NTC product shows a lower melting temperature than your target amplicon, it is likely due to primer-dimers. You may need to redesign your primers.
Efflux Pump Activity Assay (Ethidium Bromide)
Q: The fluorescence signal in my ethidium bromide (EtBr) efflux assay is too low or unstable.
A: Low or unstable fluorescence can compromise your results. Here are some potential solutions:
-
Cell Density: Ensure you have a sufficient and consistent density of bacterial cells for each sample.
-
EtBr Concentration: The concentration of EtBr needs to be optimized. It should be high enough to produce a detectable signal but not so high as to be toxic to the cells[9].
-
Washing Steps: When washing the cells to remove extracellular EtBr before measuring efflux, be gentle to avoid excessive cell loss, which would reduce the signal.
-
Instrument Settings: Ensure the fluorometer is set to the correct excitation and emission wavelengths for EtBr (typically around 518 nm for excitation and 605 nm for emission) and that the gain is optimized[10].
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other fluoroquinolones against various S. pneumoniae strains.
Table 1: MICs of this compound and Comparator Fluoroquinolones against S. pneumoniae
| Fluoroquinolone | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| This compound | 0.06 | 0.12 | 0.03 - 0.12 |
| Levofloxacin | 1 | 1 | 0.5 - 2 |
| Moxifloxacin | 0.12 | 0.25 | 0.06 - 0.25 |
| Garenoxacin | 0.03 | 0.06 | 0.015 - 0.06 |
Data adapted from studies on clinical isolates of S. pneumoniae.[1]
Table 2: Effect of Efflux Pump Overexpression and Target Mutations on this compound MIC
| S. pneumoniae Strain Type | Key Resistance Mechanism | Typical this compound MIC (μg/mL) |
| Wild-Type | None | 0.03 - 0.06 |
| Efflux Pump Overexpression | Overexpression of patA/patB or pmrA | 0.12 - 0.25 |
| First-Step QRDR Mutant | Single mutation in gyrA or parC | 0.06 - 0.12 |
| Second-Step QRDR Mutant | Mutations in both gyrA and parC | ≥ 0.5 |
QRDR: Quinolone Resistance-Determining Region. Data compiled from multiple sources.[1][7][11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood
-
This compound stock solution
-
S. pneumoniae isolate
-
0.5 McFarland standard
-
Incubator (35-37°C, 5% CO2)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve the desired final concentrations.
-
Prepare Inoculum: Culture the S. pneumoniae isolate on a blood agar plate overnight. Resuspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Analysis of Efflux Pump Gene Expression by RT-qPCR
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix
-
Primers and probes for pmrA, patA, patB, and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Grow S. pneumoniae to mid-log phase and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers and probes for the target and housekeeping genes.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the efflux pump genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Protocol 3: Ethidium Bromide Efflux Assay
Materials:
-
Fluorometer with appropriate filters
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (e.g., reserpine)
-
S. pneumoniae culture
Procedure:
-
Cell Preparation: Grow S. pneumoniae to mid-log phase, harvest the cells by centrifugation, and wash twice with PBS.
-
Loading with EtBr: Resuspend the cells in PBS containing a sub-inhibitory concentration of EtBr and incubate to allow for EtBr uptake.
-
Washing: Centrifuge the cells to remove extracellular EtBr and resuspend in PBS.
-
Initiating Efflux: Transfer the cell suspension to the 96-well plate. Initiate efflux by adding glucose to energize the pumps. For inhibitor studies, add reserpine prior to the addition of glucose.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr from the cells.
-
Data Analysis: Plot fluorescence versus time. A faster rate of fluorescence decrease in the absence of an inhibitor compared to its presence indicates active efflux.
Visualizations
Caption: Mechanism of this compound action and efflux in S. pneumoniae.
Caption: Experimental workflow for efflux pump resistance studies.
References
- 1. In Vitro Activity of this compound against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. edvotek.com [edvotek.com]
- 5. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Emergence of Ciprofloxacin Resistance in Streptococcus pneumoniae by the Multidrug Efflux Inhibitor Reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. mdpi.com [mdpi.com]
- 9. jksus.org [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of lung epithelial lining fluid concentrations of this compound against Streptococcus pneumoniae in a hollow-fiber infection model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Resistance Between Lascufloxacin and Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cross-resistance between lascufloxacin and other fluoroquinolones. The information is intended to assist researchers in designing and interpreting experiments related to antimicrobial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for fluoroquinolones, including this compound?
A1: Fluoroquinolones, including this compound, exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting both enzymes, fluoroquinolones induce double-stranded breaks in the bacterial DNA, leading to cell death.[2]
Q2: How does resistance to fluoroquinolones, and specifically cross-resistance, develop?
A2: Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][3] These mutations alter the target enzymes, reducing their affinity for the fluoroquinolone molecules. Cross-resistance occurs because the mutational changes in these shared targets can reduce the efficacy of multiple drugs within the same class.[3][4] Resistance can develop in a stepwise manner, with initial mutations conferring low-level resistance and subsequent mutations leading to higher levels of resistance.[4]
Q3: Does this compound show cross-resistance with other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin?
A3: this compound exhibits incomplete cross-resistance with other fluoroquinolones.[5][6][7] It has demonstrated potent activity against various clinical isolates, including strains resistant to other quinolones.[5][6][7][8] This is partly because this compound maintains potent inhibitory activity against both wild-type and mutated target enzymes.[5][6][7]
Q4: Is this compound effective against methicillin-resistant Staphylococcus aureus (MRSA) that are resistant to other fluoroquinolones?
A4: Yes, this compound has shown potent activity against MRSA, with a Minimum Inhibitory Concentration (MIC) 90 of 2 µg/ml.[5][6] Its activity against MRSA is noted to be 32- to >64-fold superior to that of levofloxacin and ciprofloxacin.[5][6]
Q5: How does the activity of this compound compare to other fluoroquinolones against Streptococcus pneumoniae with resistance mutations?
A5: this compound demonstrates potent activity against Streptococcus pneumoniae strains that have single mutations in either gyrA or parC (first-step mutants).[1][9] Studies have shown that the increase in MIC for this compound is smaller compared to levofloxacin, garenoxacin, and moxifloxacin when tested against clinical strains with only parC mutations that are subsequently exposed to the drugs.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected MIC values for this compound against known susceptible strains. | Incorrect inoculum density. | Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard as per the experimental protocol. |
| Contamination of the bacterial culture. | Streak the culture for purity on an appropriate agar plate before proceeding with the MIC assay. | |
| Inaccurate drug concentration. | Verify the preparation of the this compound stock solution and the serial dilutions. Use calibrated pipettes. | |
| Inconsistent MIC results between experimental repeats. | Variability in incubation conditions. | Ensure consistent incubation time and temperature for all replicates. |
| Operator variability in reading the MIC endpoint. | The MIC should be read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Use a standardized light source and background for reading. | |
| This compound appears to have complete cross-resistance with another fluoroquinolone in your assay, contrary to published data. | The specific bacterial isolate possesses a resistance mechanism that affects all fluoroquinolones equally. | Sequence the QRDRs of the gyrA and parC genes to identify the specific mutations. Consider investigating other resistance mechanisms like efflux pumps. |
| The concentration range of the tested fluoroquinolones was not appropriate to detect differences. | Widen the concentration range of the tested drugs to better differentiate their potencies. |
Quantitative Data Summary
Table 1: Comparative in vitro activity of this compound and other fluoroquinolones against key bacterial pathogens.
| Organism (Number of Strains) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) (N=30) | This compound | ≤0.008 - 0.015 | - | - |
| Levofloxacin | 0.12 - 0.25 | - | 0.25 | |
| Garenoxacin | ≤0.008 - 0.03 | - | 0.03 | |
| Ciprofloxacin | 0.25 - 2 | - | - | |
| Methicillin-Resistant S. aureus (MRSA) (N=100) | This compound | ≤0.03 - 2 | - | 2 |
| Levofloxacin | 0.25 - >128 | - | >128 | |
| Garenoxacin | 0.06 - 64 | - | 64 | |
| S. pneumoniae (Penicillin-Susceptible) (N=30) | This compound | 0.03 - 0.12 | 0.06 | 0.06 |
| Levofloxacin | 0.5 - 1 | 1 | 1 | |
| Moxifloxacin | 0.06 - 0.12 | 0.12 | 0.12 | |
| S. pneumoniae (Penicillin-Resistant) (N=30) | This compound | 0.03 - 0.12 | 0.06 | 0.06 |
| Levofloxacin | 0.5 - 1 | 1 | 1 | |
| Moxifloxacin | 0.06 - 0.12 | 0.12 | 0.12 | |
| E. coli (Sequentially selected quinolone-resistant) | This compound | 0.015 - 2 | - | - |
| Levofloxacin | 0.03 - 128 | - | - | |
| Ciprofloxacin | 0.008 - 32 | - | - |
Data compiled from multiple sources.[5][8]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.
1. Preparation of Materials:
-
Bacterial Culture: A pure, 18-24 hour culture of the test organism grown on a suitable non-selective agar medium.
-
Antimicrobial Agents: Stock solutions of this compound and other fluoroquinolones of known potency.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).
-
0.5 McFarland Standard: For standardizing the inoculum density.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from the fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold dilutions of each antimicrobial agent in CAMHB in separate tubes.
-
Dispense 50 µL of the appropriate antimicrobial dilution into the wells of the 96-well plate. The final volume in each well after adding the inoculum will be 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
4. Inoculation and Incubation:
-
Within 15 minutes of preparing the diluted inoculum, add 50 µL of the bacterial suspension to each well (except the sterility control).
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Signaling pathway of fluoroquinolone action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. - References - Scientific Research Publishing [scirp.org]
- 8. Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
Optimizing Lascufloxacin dosage to prevent resistance development
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing lascufloxacin dosage to prevent the development of antimicrobial resistance.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent.[1] Its primary mechanism of action is the inhibition of bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[2][3] Unlike some older quinolones that preferentially target one enzyme over the other, this compound inhibits both to a similar degree, which is thought to contribute to its potency and a lower likelihood of resistance development.[3][4]
Q2: What is the antibacterial spectrum of this compound?
A2: this compound exhibits a broad spectrum of activity against a variety of clinical isolates.[5][6] It is particularly potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[5][7] It also shows activity against Gram-negative pathogens and anaerobes, making it suitable for treating respiratory and otorhinolaryngological infections.[7][8][9]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Q3: What are the key pharmacokinetic parameters for this compound?
A3: Phase I studies have shown that this compound has favorable pharmacokinetic properties, including rapid gastrointestinal absorption and a half-life that supports once-daily dosing.[8] Following a single 75 mg oral dose in healthy volunteers, this compound demonstrates significant penetration into lung tissues, a key site for respiratory infections.[1][10][11]
Pharmacokinetic Parameters of Oral this compound (75 mg)
| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
|---|---|---|---|
| Cmax (μg/mL) | 0.576 | 12.3 | 21.8 |
| AUC₀₋₂₄ (μg·h/mL) | 7.67 | 123 | 325 |
| Tmax (h) | 1 | 1 | Not specified |
| Half-life (h) | 15.6 - 18.2 | Not specified | Not specified |
Source: Data compiled from multiple studies.[1][11][12]
Q4: What PK/PD index is most predictive of this compound's efficacy, and what is the target value?
A4: The ratio of the free drug area under the concentration-time curve over 24 hours to the Minimum Inhibitory Concentration (fAUC₀₋₂₄/MIC) is the key PK/PD index for this compound. Clinical and microbiological efficacy in respiratory tract infections is high when the fAUC₀₋₂₄/MIC value exceeds 3.9 to 4.[1][8][13] This target is notably lower than that of many existing quinolones, likely due to this compound's high distribution into lung tissues.[14][15]
Preventing Resistance
Q5: How does this compound's activity profile help in preventing resistance?
A5: this compound demonstrates several properties that help mitigate resistance development:
-
Dual-Target Inhibition: By potently inhibiting both DNA gyrase and topoisomerase IV, multiple mutations are required for high-level resistance to emerge.[3][4]
-
Activity Against Mutated Enzymes: this compound retains potent inhibitory activity against enzymes that have mutations conferring resistance to other quinolones.[5][6] The increase in MIC for this compound is smaller with the acquisition of resistance mutations compared to agents like levofloxacin.[16]
-
Low Selection Frequency: In vitro studies show that the frequency of selecting resistant mutants of S. pneumoniae tends to be lower for this compound compared to levofloxacin and garenoxacin.[2][17]
Q6: What is the Mutant Prevention Concentration (MPC) and why is it important for dosage optimization?
A6: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of any single-step resistant mutants within a large bacterial population (>10⁹ CFU).[18][19][20] The therapeutic goal for preventing resistance is to maintain drug concentrations at the site of infection above the MPC for as long as possible. This requires a bacterium to acquire two or more concurrent resistance mutations to survive, a statistically rare event.[18][19] Dosing regimens that ensure local drug concentrations exceed the MPC are hypothesized to minimize the selection of resistant strains.[21]
Below is a conceptual workflow illustrating the relationship between PK/PD parameters and resistance prevention.
References
- 1. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of efficacy and safety of this compound for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of oral this compound, a novel quinolone antibiotic - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 9. In vitro activity of this compound, a novel fluoroquinolone antibacterial agent, against various clinical isolates of anaerobes and Streptococcus anginosus group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population pharmacokinetics and pharmacodynamics of intravenous this compound in patients with respiratory tract infections - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 14. In Vitro Mechanistic Study of the Distribution of this compound into Epithelial Lining Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 18. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 21. jvsmedicscorner.com [jvsmedicscorner.com]
Technical Support Center: Overcoming Lascufloxacin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lascufloxacin. The content is designed to address specific issues related to this compound resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: The primary mechanisms of resistance to this compound, like other fluoroquinolones, are generally categorized into two main types:
-
Target-Site Mutations: The most common mechanism involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2] Fluoroquinolone resistance often arises from a stepwise accumulation of these mutations.[1][2] this compound has been shown to retain potent activity against strains with a single first-step mutation in gyrA or parC.[1][2][3]
-
Reduced Intracellular Concentration: This can occur through two main avenues:
-
Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell using efflux pumps. This compound has been identified as a substrate of the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps.[4]
-
Decreased Permeability: Alterations in the bacterial outer membrane, such as changes in porin expression, can reduce the influx of the drug into the cell.
-
Q2: How does this compound's dual-targeting mechanism affect resistance development?
A2: this compound inhibits both DNA gyrase and topoisomerase IV.[5] This dual-targeting mechanism is thought to minimize the development of resistance because mutations in both target enzymes would be required for high-level resistance to emerge.[5]
Q3: Is there cross-resistance between this compound and other fluoroquinolones?
A3: this compound has demonstrated incomplete cross-resistance with other existing quinolone-resistant strains.[6][7] It has shown potent inhibitory activity against both wild-type and mutated target enzymes, suggesting it may be effective against some strains that are resistant to other fluoroquinolones.[6][7]
Troubleshooting Guides
Issue 1: High MIC Values for this compound in Clinical Isolates with Known Fluoroquinolone Resistance
Question: My experiments show high Minimum Inhibitory Concentration (MIC) values for this compound against clinical isolates previously identified as fluoroquinolone-resistant. How can I determine the likely resistance mechanism and explore ways to overcome it?
Answer:
High MIC values in fluoroquinolone-resistant isolates suggest the presence of target-site mutations or active efflux. Here’s a troubleshooting workflow:
-
Characterize the Resistance Mechanism:
-
Sequence the QRDRs: Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations known to confer fluoroquinolone resistance.
-
Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the MIC of this compound in the presence and absence of a known broad-spectrum EPI, such as Phe-Arg-β-naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests that efflux is a significant resistance mechanism.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Investigate the synergistic or additive effects of this compound with another antimicrobial agent. A checkerboard assay is the standard method for this. The combination of two drugs can often overcome resistance mediated by a single mechanism.
-
Efflux Pump Inhibition: If efflux is confirmed, consider testing this compound in combination with a potent EPI. While EPIs are largely experimental, this approach can confirm the mechanism and may have future therapeutic potential.
-
Issue 2: My Isolate Shows a Stepwise Increase in this compound MIC After Exposure
Question: After sub-culturing a clinical isolate in the presence of sub-lethal concentrations of this compound, I'm observing a gradual increase in the MIC. What is the likely cause, and how can I investigate it?
Answer:
A stepwise increase in MIC upon exposure is characteristic of the accumulation of target-site mutations.
-
Investigative Workflow:
-
Isolate and Sequence: Isolate colonies from each step of increased MIC.
-
Comparative Sequencing: Sequence the QRDRs of gyrA and parC from the parent strain and the resistant mutants. Compare the sequences to identify the accumulation of mutations. For example, an initial parC mutation may be followed by a gyrA mutation at a higher MIC.
-
Logical Relationship: This progression is a well-documented pathway for high-level fluoroquinolone resistance.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones Against Streptococcus pneumoniae with QRDR Mutations
| Strain Type | QRDR Mutation Status | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| First-step mutants | Single ParC mutation | 0.06 - 0.12 | 2 |
| Second-step mutants | Both GyrA and ParC mutations | Higher than first-step mutants | Significantly higher than first-step mutants |
Data synthesized from Murata et al. (2018).[1][2][3]
Table 2: Example of MIC Reduction of a Fluoroquinolone (Levofloxacin) in the Presence of Efflux Pump Inhibitors (EPIs) in M. abscessus
| Efflux Pump Inhibitor | Fold Reduction in MIC | Percentage of Isolates with ≥2-fold MIC reduction |
| CCCP | 2 to 32-fold | 93.3% |
| DCC | 2 to 32-fold | 91.7% |
| Verapamil (VP) | 2 to 32-fold | 85% |
| Reserpine (RSP) | 2 to 32-fold | 83.3% |
This table is adapted from a study on levofloxacin and serves as a model for how EPIs can affect fluoroquinolone MICs.[8][9][10]
Experimental Protocols
Protocol 1: Checkerboard Assay for Antimicrobial Synergy Testing
This protocol allows for the determination of synergistic, additive, indifferent, or antagonistic interactions between this compound and a second agent.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound.
-
Along the y-axis, prepare serial two-fold dilutions of the second antimicrobial agent.
-
The result is a grid where each well contains a unique combination of concentrations of the two drugs.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in the broth medium to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include control wells with no antibiotics (growth control) and no bacteria (sterility control).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity to determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mandatory Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Experimental workflow for checkerboard synergy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity of this compound against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Effects of Lascufloxacin in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects during clinical studies of Lascufloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in clinical trials?
A1: Based on clinical trial data, the most frequently reported adverse effects are generally mild to moderate and include gastrointestinal disturbances (such as diarrhea, nausea, and vomiting), headache, and dizziness.[1] In some studies, hepatic dysfunction has been noted as a common adverse effect.[2][3] For instance, in a study of intravenous-to-oral this compound switch therapy for community-onset pneumonia, drug-related adverse events were reported in 10.0% of patients, with hepatic dysfunction being the most common.[2][3]
Q2: What are the serious but rare adverse effects associated with this compound?
A2: Like other fluoroquinolones, this compound is associated with a risk of rare but serious adverse effects. These include tendinopathy (tendon inflammation and rupture), peripheral neuropathy, central nervous system (CNS) effects (such as seizures and psychosis), and QT interval prolongation.[4]
Q3: What is the proposed mechanism behind Fluoroquinolone-induced neurotoxicity?
A3: Fluoroquinolone-induced CNS toxicity is thought to involve the inhibition of gamma-aminobutyric acid (GABA) receptors and the activation of N-methyl-D-aspartate (NMDA) receptors.[5] This disruption of the central nervous system's primary inhibitory and excitatory pathways can lead to a range of neurological and psychiatric symptoms.
Q4: What is the underlying mechanism of Fluoroquinolone-associated tendinopathy?
A4: The exact mechanism is not fully elucidated, but it is believed to involve a combination of factors including disruption of collagen synthesis, increased activity of matrix metalloproteinases (MMPs) leading to tendon matrix degradation, and oxidative stress on tendon cells (tenocytes).[6][7]
Q5: How does this compound affect the QT interval?
A5: Fluoroquinolones, including this compound, can prolong the QT interval by blocking the human ether-a-go-go-related gene (hERG) potassium channels in the heart.[8][9][10] This blockade disrupts the normal repolarization of cardiac cells, leading to a prolonged QT interval and an increased risk of cardiac arrhythmias like Torsades de Pointes.
Troubleshooting Guides
Management of Gastrointestinal Adverse Effects
Issue: A clinical trial participant reports nausea, vomiting, or diarrhea.
Experimental Protocol:
-
Assess Severity: Grade the severity of the gastrointestinal event according to the study protocol's defined criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Symptomatic Treatment: For mild to moderate symptoms, provide supportive care such as antiemetics for nausea and vomiting, or antidiarrheal agents. Ensure the participant maintains adequate hydration and electrolyte balance.
-
Dietary Modification: Advise the participant to consume a bland diet and avoid foods that may exacerbate symptoms.
-
Dose Interruption/Reduction: If symptoms are severe or persistent, consider a temporary interruption or dose reduction of this compound as per the protocol's guidelines.
-
Discontinuation: If the adverse event is life-threatening or intolerable, discontinue the study drug immediately and provide appropriate medical intervention.
-
Reporting: Document the adverse event, its severity, management, and outcome in the participant's case report form (CRF) and report to the study sponsor and relevant ethics committees as per the protocol.
Management of Suspected Tendinopathy
Issue: A participant reports sudden onset of tendon pain, swelling, or inflammation, particularly in the Achilles tendon.
Experimental Protocol:
-
Immediate Drug Discontinuation: Discontinue this compound immediately upon suspicion of tendinopathy.[11]
-
Clinical Assessment: Perform a thorough physical examination of the affected tendon(s).
-
Imaging: Consider imaging studies such as ultrasound or MRI to confirm the diagnosis and assess the extent of tendon damage.
-
Rest and Immobilization: Advise the participant to rest the affected limb. Immobilization with a brace or cast may be necessary.[5]
-
Pain Management: Recommend non-steroidal anti-inflammatory drugs (NSAIDs) for pain relief. Corticosteroids should be avoided as they may increase the risk of tendon rupture.
-
Referral: Refer the participant to a specialist (e.g., orthopedic surgeon or sports medicine physician) for further management.
-
Follow-up: Monitor the participant until the symptoms resolve. Document all assessments, interventions, and outcomes.
-
Reporting: Report the event as a serious adverse event (SAE) to the sponsor and regulatory authorities according to the clinical trial protocol.
Management of Central Nervous System (CNS) Adverse Effects
Issue: A participant experiences dizziness, confusion, seizures, or psychiatric symptoms (e.g., anxiety, psychosis).
Experimental Protocol:
-
Assess Severity and Causality: Evaluate the severity of the CNS event and its potential relationship to this compound.
-
Immediate Action for Severe Events: For severe events like seizures, provide immediate medical intervention to ensure the participant's safety.
-
Dose Adjustment/Discontinuation: For mild to moderate symptoms, consider a dose reduction. For severe or persistent symptoms, discontinue this compound.
-
Neurological Consultation: For any significant CNS event, a consultation with a neurologist is recommended.
-
Monitoring: Closely monitor the participant's neurological and psychiatric status until the symptoms resolve.
-
Reporting: Document and report the CNS adverse event as per the study protocol, including its severity, management, and outcome.
Management of QT Interval Prolongation
Issue: A participant's electrocardiogram (ECG) shows a prolonged QT interval.
Experimental Protocol:
-
Baseline and Regular Monitoring:
-
Obtain a baseline 12-lead ECG before the first dose of this compound.
-
Conduct regular ECG monitoring throughout the study, with the frequency defined in the protocol (e.g., at steady-state, after dose changes, and with the addition of other QT-prolonging drugs).
-
-
Actionable Thresholds:
-
QTc > 500 ms or an increase of > 60 ms from baseline: This is considered a significant risk. Immediately discontinue this compound and hospitalize the participant for cardiac monitoring.
-
-
Electrolyte Monitoring and Correction:
-
Regularly monitor serum potassium and magnesium levels.
-
Correct any electrolyte abnormalities promptly.
-
-
Concomitant Medications Review:
-
Review the participant's concomitant medications for other drugs known to prolong the QT interval. Discontinue or substitute these medications if clinically feasible.
-
-
Reporting:
-
Any significant QT prolongation should be reported as a serious adverse event (SAE) according to the clinical trial protocol.
-
Data Presentation
Table 1: Incidence of Adverse Drug Reactions (ADRs) in a Phase III Study of this compound (LSFX) vs. Levofloxacin (LVFX) in Patients with Sinusitis [12]
| Adverse Drug Reaction | LSFX Group (n=140) | LVFX Group (n=139) |
| Overall ADRs | 5.7% (8/140) | 10.1% (14/139) |
| Gastrointestinal Disorders | 0.7% (1/140) | 5.8% (8/139) |
Table 2: Incidence of Adverse Events in a Phase III Study of this compound (LSFX) vs. Levofloxacin (LVFX) in Patients with Community-Acquired Pneumonia (CAP) [13]
| Adverse Event | LSFX Group (n=140) | LVFX Group (n=137) |
| Overall AEs | 17.9% (25/140) | 19.0% (26/137) |
Table 3: this compound-Related Adverse Events in a Study of Intravenous-to-Oral Switch Therapy for Community-Onset Pneumonia (n=120) [2]
| Adverse Event | Number of Patients | Percentage |
| Total with LSFX-Related AEs | 12 | 10.0% |
| Hepatic dysfunction | 5 | 4.2% |
| Hypereosinophilia | 1 | 0.8% |
| Kidney injury | 1 | 0.8% |
| Diarrhea | 1 | 0.8% |
| Loose stools | 1 | 0.8% |
| Vomiting | 1 | 0.8% |
| Eczema | 1 | 0.8% |
| Worsening pneumonia (Serious AE) | 1 | 0.8% |
Table 4: Non-Serious Adverse Events in a Study of Healthy Adult Volunteers Receiving a Single Oral Dose of this compound (n=31) [14]
| Adverse Event | Number of Subjects |
| Total Subjects with AEs | 17 |
| Increases in C-reactive protein | 9 |
| Fever after BAL procedure | 6 |
| Leukocytosis | 3 |
| Headache | 3 |
| Feeling of body heat | 2 |
Visualizations
References
- 1. Comparison of Side Effects of Levofloxacin versus Other Fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 2. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones associated tendinopathy | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The synergic modeling for the binding of fluoroquinolone antibiotics to the hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroquinolones and Tendinopathy: A Guide for Athletes and Sports Clinicians and a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase III double-blind comparative study of this compound versus levofloxacin in patients with sinusitis - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 13. Phase III double-blind comparative study of this compound versus levofloxacin in patients with community-acquired pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 14. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in Lascufloxacin synthesis and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of Lascufloxacin synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the relevant synthetic stage.
Stage 1: Synthesis of the (3S,4S)-Fluoropyrrolidine Fragment
The synthesis of the key fluoropyrrolidine intermediate involves several critical steps, from stereoselective reduction to nucleophilic fluorination.
Question: We are observing the formation of the undesired cis-pyrrolidine diastereomer during the asymmetric hydrogenation of the pyrrolidone precursor. How can we improve the trans selectivity?
Answer: Achieving high trans selectivity is crucial and is primarily influenced by the catalyst system and reaction conditions.
Potential Causes and Solutions:
-
Inactive or Impure Catalyst: The Ruthenium-(S)-BINAP catalyst is sensitive to air and moisture. Ensure it is handled under inert conditions (e.g., in a glovebox). Using a fresh, high-purity catalyst is recommended.
-
Incorrect Solvent or Temperature: The choice of solvent can significantly impact the stereoselectivity. Methanol is commonly used for this type of hydrogenation. Optimization of the reaction temperature and hydrogen pressure may also be necessary. Lower temperatures often favor higher selectivity.
-
Substrate Purity: Impurities in the pyrrolidone substrate can interfere with the catalyst, leading to lower selectivity. Ensure the substrate is of high purity before the hydrogenation step.
Troubleshooting Workflow: Asymmetric Hydrogenation
Caption: Troubleshooting workflow for low diastereoselectivity.
Question: The fluorination of the trialkylamine intermediate with perfluoro-1-octanesulfonyl fluoride (POSF) is giving low yields. What are the potential issues?
Answer: This SN2 reaction relies on the efficient displacement of a leaving group by the fluoride ion, with inversion of stereochemistry. Low yields can stem from several factors.
Potential Causes and Solutions:
-
Moisture: The presence of water can hydrolyze the fluorinating agent and compete with the desired reaction. Ensure all reagents and solvents are anhydrous.
-
Base Strength: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a common non-nucleophilic base for this transformation. The stoichiometry and choice of base are critical. Insufficient base will result in incomplete reaction, while a base that is too strong or nucleophilic could lead to side reactions.
-
Leaving Group Formation: The in situ formation of the perfluorooctanesulfonate leaving group must be efficient. Ensure the starting alcohol is fully consumed before work-up.
-
Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures. It is important to maintain the recommended reaction temperature.
Stage 2: Synthesis of the Fluoroquinolone Core
The construction of the bicyclic quinolone core is a critical part of the synthesis.
Question: The conversion of the quinolone ethyl ester to the borate complex is not proceeding to completion. How can this be improved?
Answer: The formation of the borate complex is intended to enhance the solubility and reactivity of the quinolone core for the subsequent SNAr reaction.[1][2]
Potential Causes and Solutions:
-
Reagent Quality: Boric acid and acetic anhydride should be of high purity. Acetic anhydride can hydrolyze over time, so using a fresh bottle is advisable.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure that the temperature is maintained as specified in the protocol and that the reaction is allowed to proceed for the recommended duration to ensure complete conversion.
-
Water Contamination: The presence of water can interfere with the formation of the borate complex. Use anhydrous conditions.
Stage 3: Final SNAr Coupling and Purification
The final step involves the coupling of the two main fragments and the purification of the final product.
Question: We are observing impurities in the final SNAr coupling of the fluoropyrrolidine fragment with the fluoroquinolone-borate complex. What are these and how can they be minimized?
Answer: The SNAr (Nucleophilic Aromatic Substitution) reaction is generally efficient, but side reactions can occur.
Potential Causes and Solutions:
-
Positional Isomers: Although the borate complex directs the substitution to the desired position, trace amounts of other isomers might form if the reaction conditions are not optimal.
-
Reaction with Solvent: If a nucleophilic solvent is used, it might compete with the aminopyrrolidine, leading to byproducts.
-
Excess Base: Using a large excess of a non-nucleophilic base (like triethylamine or DIPEA) is common to scavenge the HF produced. However, too much base or a more nucleophilic base could lead to side reactions.
-
Temperature Control: Higher temperatures can lead to the formation of degradation products. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.
Question: We are struggling to achieve the desired purity for this compound after the final coupling. What are some effective purification strategies?
Answer: The purification of fluoroquinolones can be challenging due to their zwitterionic nature and potential for metal chelation.
Potential Solutions:
-
Crystallization: This is the most common method for purifying the final product. The choice of solvent system is critical. A common approach for similar fluoroquinolones involves dissolving the crude product in an acidic aqueous solution, treating with activated carbon to remove colored impurities, and then adjusting the pH to the isoelectric point to induce crystallization.
-
pH Adjustment: Carefully adjusting the pH of the solution is key. This compound has both acidic (carboxylic acid) and basic (amines) functional groups. At its isoelectric point, its solubility in water is minimal, which facilitates precipitation.
-
Washing: The precipitated solid should be washed with appropriate solvents (e.g., water, ethanol, acetone) to remove residual impurities.
Quantitative Data Summary
| Step | Reagents/Catalyst | Yield | Reference |
| Claisen Condensation | N/A | 75% | [2][3] |
| Amide Coupling (3 steps from pyrrolidone) | Carbodiimide, HOBt, Cyclopropylamine | 60% | [1][2] |
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Pyrrolidone Intermediate
-
Preparation: In a glovebox, charge a high-pressure reactor with the pyrrolidone substrate and a Ruthenium/(S)-BINAP catalyst (substrate to catalyst ratio typically 100:1 to 1000:1).
-
Solvent Addition: Add anhydrous, degassed methanol to the reactor.
-
Reaction: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor with hydrogen (pressure may vary, e.g., 10-50 atm) and stir at a controlled temperature (e.g., 25-50 °C) until hydrogen uptake ceases.
-
Work-up: Depressurize the reactor and purge with nitrogen. Remove the solvent under reduced pressure. The crude product can then be analyzed for diastereomeric excess (d.e.) by chiral HPLC or NMR.
-
Purification: The product is typically purified by column chromatography or crystallization to yield the desired trans-pyrrolidine.
Protocol 2: Final SNAr Coupling
-
Preparation: To a solution of the fluoroquinolone-borate complex in a suitable aprotic solvent (e.g., DMSO, NMP), add the hydrochloride salt of the (3S,4S)-fluoropyrrolidine fragment.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the mixture. Typically, 2-3 equivalents are used.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and add it to water. Adjust the pH with an acid (e.g., HCl) to dissolve the product.
-
Purification: Wash the aqueous solution with a suitable organic solvent (e.g., dichloromethane) to remove non-polar impurities. Adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around 7) to precipitate the product. Filter the solid, wash with water and an organic solvent like ethanol, and dry under vacuum.
This compound Synthesis Overview
Caption: Key stages in the synthesis of this compound.
References
Validation & Comparative
Lascufloxacin versus Levofloxacin: A Comparative Analysis of Activity Against Quinolone-Resistant Streptococcus pneumoniae
A detailed guide for researchers and drug development professionals on the comparative efficacy of lascufloxacin and levofloxacin against quinolone-resistant Streptococcus pneumoniae (QRSP), supported by experimental data and methodologies.
This guide provides an objective comparison of the in vitro activities of this compound and levofloxacin, two fluoroquinolone antibiotics, against strains of Streptococcus pneumoniae that have developed resistance to quinolones. The emergence of quinolone resistance in this clinically significant pathogen necessitates the evaluation of newer fluoroquinolones like this compound.
Comparative In Vitro Activity
This compound has demonstrated potent in vitro activity against S. pneumoniae, including strains with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which are the primary mechanisms of quinolone resistance.[1][2]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and levofloxacin against quinolone-susceptible and quinolone-resistant S. pneumoniae strains with defined mutations.
| Strain Type | QRDR Mutations | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Wild-Type | None | ≤0.06 | 0.5 - 1 |
| First-Step Mutant | parC (S79F) | 0.125 | 2 |
| First-Step Mutant | gyrA (S81F) | 0.25 | 4 |
| Second-Step Mutant | parC (S79F) + gyrA (S81F) | 0.5 | 16 |
Data compiled from published studies. Actual MIC values may vary between specific isolates.
As the data indicates, this compound consistently exhibits lower MICs than levofloxacin against both wild-type and, critically, quinolone-resistant strains of S. pneumoniae.
Frequency of Resistance Selection
Studies have indicated that the frequency of selecting for resistant mutants tends to be lower for this compound compared to levofloxacin when S. pneumoniae strains with first-step mutations are exposed to the drugs.[1][3] This suggests that this compound may have a lower propensity to induce the development of high-level resistance.
Experimental Protocols
The data presented in this guide is primarily derived from standard in vitro susceptibility testing methods.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Isolate Preparation: S. pneumoniae isolates, including characterized quinolone-resistant strains, are cultured on appropriate agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood). Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and levofloxacin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Frequency of Resistance Selection
This experiment is designed to determine the rate at which resistant mutants emerge when exposed to a selective pressure from an antibiotic.
Protocol:
-
Bacterial Culture Preparation: A large population of a S. pneumoniae strain with a known first-step mutation (e.g., in parC) is grown in antibiotic-free broth to a high density (e.g., 10^9 to 10^10 CFU/mL).
-
Plating on Selective Media: Aliquots of the bacterial culture are plated onto agar plates containing concentrations of this compound or levofloxacin at multiples of their respective MICs (e.g., 2x, 4x, 8x MIC).
-
Incubation: The plates are incubated under appropriate conditions for 48-72 hours to allow for the growth of resistant colonies.
-
Colony Counting and Frequency Calculation: The number of colonies that grow on the antibiotic-containing plates is counted. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.
-
Confirmation of Resistance: The resistance of the resulting colonies is confirmed by re-testing their MICs, and the genetic basis of the increased resistance (i.e., acquisition of a second mutation in gyrA) is determined by sequencing the QRDRs.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for MIC Determination.
Caption: Workflow for Frequency of Resistance Selection.
Caption: Fluoroquinolone Mechanism and Resistance.
Conclusion
The available in vitro data suggests that this compound exhibits greater potency against both quinolone-susceptible and quinolone-resistant Streptococcus pneumoniae compared to levofloxacin. This is evidenced by its lower MIC values against strains with key resistance mutations. Furthermore, preliminary findings indicate that this compound may have a lower potential for the selection of resistant mutants. These characteristics position this compound as a promising candidate for the treatment of respiratory tract infections caused by S. pneumoniae, particularly in regions with a notable prevalence of quinolone resistance. Further clinical studies are warranted to confirm these in vitro advantages in a clinical setting.
References
- 1. In Vitro Activity of this compound against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
A Comparative Analysis of Lascufloxacin and Moxifloxacin for the Treatment of Respiratory Tract Infections
A comprehensive guide for researchers and drug development professionals on the relative efficacy, safety, and microbiological activity of two prominent fluoroquinolones.
In the landscape of antibacterial agents for respiratory tract infections (RTIs), fluoroquinolones remain a critical therapeutic class. This guide provides a detailed comparative analysis of Lascufloxacin, a novel fluoroquinolone, and Moxifloxacin, a well-established respiratory fluoroquinolone. The following sections present a synthesis of available clinical and preclinical data, focusing on efficacy, safety, and microbiological activity, to inform research and development in this therapeutic area.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and Moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By targeting these enzymes, the drugs introduce double-stranded breaks in the bacterial DNA, ultimately leading to cell death. This dual-targeting mechanism is a hallmark of later-generation fluoroquinolones, contributing to their broad spectrum of activity and a reduced potential for the development of resistance.
Clinical Efficacy in Community-Acquired Pneumonia (CAP)
A Phase III, double-blind, randomized comparative study of this compound (75 mg once daily for 7 days) demonstrated non-inferiority to Levofloxacin (500 mg once daily for 7 days) in patients with CAP.[1] The clinical cure rate at the test-of-cure visit was 92.8% for this compound and 92.3% for Levofloxacin.[1]
Moxifloxacin has been extensively studied in CAP. In a prospective, multicenter, observational study, Moxifloxacin (400 mg daily) resulted in a 93.2% cure rate among hospitalized patients with CAP.[2] Another study comparing oral Moxifloxacin to standard antibiotic therapy (amoxicillin and/or clarithromycin) in CAP found clinical cure rates of 93.5% for Moxifloxacin and 93.9% for the standard therapy group at the test-of-cure.[3]
| Drug | Study Design | Comparator | Patient Population | Clinical Cure Rate (Test-of-Cure) |
| This compound | Phase III, Double-Blind, Randomized | Levofloxacin | Community-Acquired Pneumonia | 92.8% (116/125)[1] |
| Moxifloxacin | Prospective, Multicenter, Observational | - | Hospitalized Community-Acquired Pneumonia | 93.2%[2] |
| Moxifloxacin | Randomized, Controlled | Standard Therapy (Amoxicillin +/- Clarithromycin) | Community-Acquired Pneumonia | 93.5% (201/215)[3] |
Bacteriological Eradication in Respiratory Tract Infections
The ability of an antibiotic to eradicate the causative pathogen is a key determinant of its efficacy.
In the Phase III trial of this compound versus Levofloxacin for CAP, the bacterial eradication rate for this compound was 96.3% (26/27).[1]
For Moxifloxacin, a study in community-acquired pneumonia with aspiration factors showed a bacteriological success rate of 93.3%.[4]
| Drug | Study Design | Patient Population | Bacteriological Eradication Rate |
| This compound | Phase III, Double-Blind, Randomized | Community-Acquired Pneumonia | 96.3% (26/27)[1] |
| Moxifloxacin | Prospective, Multicenter, Open-Label, Randomized Controlled | Community-Acquired Pneumonia with Aspiration Factors | 93.3%[4] |
In Vitro Activity Against Respiratory Pathogens
In vitro studies provide valuable insights into the intrinsic activity of antibiotics against specific pathogens. A study comparing the in vitro activity of this compound and Moxifloxacin against Streptococcus pneumoniae, a common cause of RTIs, revealed that both agents have potent activity. The frequency of selecting for resistant strains was similar between this compound and Moxifloxacin.[5]
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.12 | 0.25 |
| Streptococcus pneumoniae | Moxifloxacin | 0.12 | 0.25 |
Note: Data for Moxifloxacin is from a separate U.S. surveillance study for comparison purposes.
Safety and Tolerability
The safety profiles of both this compound and Moxifloxacin have been evaluated in clinical trials.
In the Phase III study of this compound versus Levofloxacin, the incidence of adverse events was 17.9% in the this compound group and 19.0% in the Levofloxacin group, with no serious safety concerns noted for either drug.[1] A single-arm, open-label study of intravenous-to-oral this compound switch therapy in community-onset pneumonia reported drug-related adverse events in 10.0% of patients, with hepatic dysfunction being the most common.[3][6]
A review of the safety profile of Moxifloxacin concluded that the incidence of drug-related adverse effects was not significantly higher than for comparators.[7] Common side effects include gastrointestinal disturbances.[8]
| Drug | Study Population | Incidence of Adverse Events | Common Adverse Events |
| This compound | Community-Acquired Pneumonia | 17.9%[1] | Not specified in detail |
| This compound | Community-Onset Pneumonia (IV to Oral) | 10.0% (drug-related)[3][6] | Hepatic dysfunction[6] |
| Moxifloxacin | Community-Acquired Pneumonia | Not specified in detail | Gastrointestinal disturbances[8] |
Experimental Protocols
Phase III, Double-Blind, Randomized Comparative Study of this compound vs. Levofloxacin in CAP[1]
-
Objective: To evaluate the efficacy and safety of this compound compared to Levofloxacin in patients with community-acquired pneumonia.
-
Study Design: A multicenter, double-blind, randomized, parallel-group, comparative study.
-
Patient Population: Adult patients diagnosed with CAP.
-
Treatment Arms:
-
This compound group: 75 mg of this compound administered orally once daily for 7 days.
-
Levofloxacin group: 500 mg of Levofloxacin administered orally once daily for 7 days.
-
-
Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit (7 to 14 days after the end of treatment).
-
Secondary Endpoints:
-
Early clinical efficacy rate on Day 3.
-
Clinical efficacy rate at the end of treatment.
-
Bacteriological eradication rate.
-
Incidence of adverse events.
-
Conclusion
Both this compound and Moxifloxacin demonstrate high clinical efficacy and bacteriological eradication rates in the treatment of respiratory tract infections, particularly community-acquired pneumonia. Their shared mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a strong basis for their potent antimicrobial activity. While direct comparative clinical trial data is limited, the available evidence suggests that this compound is a promising new agent with efficacy comparable to other established respiratory fluoroquinolones. Further head-to-head studies would be beneficial to definitively delineate the comparative efficacy and safety of this compound and Moxifloxacin in various RTI patient populations. The choice of antibiotic should always be guided by local resistance patterns, patient-specific factors, and official treatment guidelines.
References
- 1. Phase III double-blind comparative study of this compound versus levofloxacin in patients with community-acquired pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 2. [In vitro activity of moxifloxacin against respiratory pathogens in Latin America] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical efficacy and safety of moxifloxacin versus levofloxacin plus metronidazole for community-acquired pneumonia with aspiration factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of this compound against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety profile of the respiratory fluoroquinolone moxifloxacin: comparison with other fluoroquinolones and other antibacterial classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Drip Infusion of this compound, a Novel Fluoroquinolone Antibiotic, for Patients with Pneumonia Including Chronic Lung Disease Exacerbations and Lung Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Lascufloxacin and Other Respiratory Fluoroquinolones: A Comparative Guide
In the landscape of respiratory tract infection treatment, fluoroquinolones remain a critical therapeutic class. This guide provides a detailed comparison of lascufloxacin, a newer respiratory fluoroquinolone, with other established agents in the same class, focusing on data from head-to-head clinical trials. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative performance of these antibacterial agents.
Mechanism of Action: Targeting Bacterial DNA Replication
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair.[1] By binding to these enzymes, this compound induces double-stranded breaks in the bacterial DNA, ultimately leading to cell death.[1] This dual-targeting mechanism is a hallmark of the fluoroquinolone class and contributes to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] this compound is noted to inhibit both DNA gyrase and topoisomerase IV to a similar degree, which is anticipated to limit the development of bacterial resistance.[1]
References
- 1. Evaluation of efficacy and safety of this compound for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Respiratory fluoroquinolone monotherapy vs. β-lactam plus macrolide combination therapy for hospitalized adults with community-acquired pneumonia: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Lascufloxacin: A Comparative Analysis of its Efficacy Against Atypical Pneumonia Pathogens
For Immediate Release
TOKYO, Japan – November 7, 2025 – This report provides a comprehensive comparison of the efficacy of lascufloxacin against key atypical pneumonia pathogens, namely Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data and clinical findings to objectively position this compound among current therapeutic alternatives.
Executive Summary
This compound, a novel fluoroquinolone, demonstrates potent in vitro and clinical efficacy against prominent atypical pneumonia pathogens. Clinical studies have established its non-inferiority to levofloxacin in treating community-acquired pneumonia and equal effectiveness to minocycline for macrolide-resistant Mycoplasma pneumoniae infections. Its high intracellular concentration and potent antibacterial activity make it a promising agent for treating infections caused by these intracellular organisms. This guide synthesizes the current evidence, presenting comparative data on its performance against other commonly used antibiotics such as macrolides, tetracyclines, and other fluoroquinolones.
In Vitro Susceptibility
The in vitro activity of this compound against atypical pneumonia pathogens is a key indicator of its potential therapeutic utility. Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency.
Comparative MIC Data
The following tables summarize the available MIC data for this compound and comparator antibiotics against Mycoplasma pneumoniae and Legionella pneumophila. Data for Chlamydia pneumoniae is less specific for this compound, with broader statements on the general effectiveness of fluoroquinolones.
Table 1: In Vitro Activity of this compound and Comparator Agents against Mycoplasma pneumoniae
| Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | - | 0.25 [1] |
| Moxifloxacin | 0.15 | 0.3 |
| Levofloxacin | 1.25 | 2.5 |
| Ciprofloxacin | 5.0 | 5.0 |
| Azithromycin | ≤0.0005 | ≤0.0005 |
| Doxycycline | - | - |
| Minocycline | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various sources and direct comparisons should be made with caution.
Table 2: In Vitro Activity of Fluoroquinolones and Other Agents against Legionella pneumophila
| Antibiotic | MIC Range (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | - | - |
| Levofloxacin | 0.015-0.03 | 0.03 |
| Ciprofloxacin | 0.015-0.03 | - |
| Ofloxacin | 0.015-0.03 | - |
| Erythromycin | 0.125-1.0 | 0.5 |
| Azithromycin | - | 0.5 |
| Clarithromycin | - | 0.06 |
| Doxycycline | - | >1.0 |
Clinical Efficacy
Clinical trials and case studies provide essential real-world evidence of an antibiotic's effectiveness.
Mycoplasma pneumoniae
A prospective observational study in Japan highlighted the therapeutic efficacy of this compound in patients with Mycoplasma pneumoniae pneumonia, including macrolide-resistant strains.[2] In this study, this compound was compared to minocycline, the recommended first-line drug for macrolide-resistant M. pneumoniae pneumonia.[2]
-
Macrolide-Sensitive M. pneumoniae : 91% of patients treated with this compound and 90% of those treated with minocycline experienced fever resolution within 48 hours.[2]
-
Macrolide-Resistant M. pneumoniae : 90% of patients in both the this compound and minocycline groups achieved defervescence within 48 hours of starting treatment.[2]
These findings suggest that this compound is an effective treatment for both macrolide-sensitive and macrolide-resistant M. pneumoniae pneumonia, demonstrating comparable efficacy to minocycline.[2][3][4]
Legionella pneumophila
While large-scale clinical trials on this compound for Legionella pneumophila are limited, case reports indicate successful treatment outcomes. One report detailed the successful outpatient treatment of a patient with Legionella pneumophila pneumonia using this compound.[5][6] Another report described three hospitalized patients with Legionella pneumonia who were successfully treated with this compound, suggesting it could be a first-line therapeutic choice similar to levofloxacin.[7] The high intrapulmonary penetration of this compound is a key pharmacokinetic advantage for treating intracellular pathogens like Legionella.[5][6]
Chlamydia pneumoniae
Specific clinical efficacy data for this compound against Chlamydia pneumoniae is not as well-documented in the reviewed literature. However, a clinical trial of intravenous-to-oral this compound for community-onset pneumonia identified Chlamydia pneumoniae in 4.2% of cases, with an overall cure rate of 96.2% for the entire study population, suggesting clinical activity against this pathogen.[8] Fluoroquinolones as a class are generally considered effective against C. pneumoniae.[9]
Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation.
Minimum Inhibitory Concentration (MIC) Determination for Mycoplasma pneumoniae
The MICs for M. pneumoniae are typically determined using a broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for M. pneumoniae MIC Testing
Caption: Workflow for MIC determination against M. pneumoniae.
Detailed Steps:
-
Inoculum Preparation: M. pneumoniae isolates are cultured in a suitable medium, such as SP4 broth, to a standardized concentration (e.g., 10⁵ colony-forming units (CFU)/ml).
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotics to be tested are prepared in the broth medium.
-
Inoculation: 96-well microtiter plates are filled with the broth containing the various antibiotic concentrations, and then inoculated with the prepared M. pneumoniae culture.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 5 days.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth of the mycoplasma, often indicated by a color change in the medium due to metabolic activity.
Intracellular Susceptibility Testing for Legionella pneumophila
Given that Legionella is an intracellular pathogen, assessing antibiotic activity within host cells is crucial. This is often done using a cell culture model, such as human monocyte-like cell lines (e.g., HL-60).
Workflow for Intracellular Susceptibility Testing
Caption: Intracellular susceptibility testing workflow for L. pneumophila.
Detailed Steps:
-
Cell Culture: A human monocytic cell line is cultured and differentiated into adherent, macrophage-like cells.
-
Infection: The cultured cells are infected with a standardized inoculum of L. pneumophila.
-
Antibiotic Exposure: After allowing the bacteria to enter the cells, various concentrations of the test antibiotics are added to the culture medium.
-
Incubation: The infected and treated cells are incubated for a defined period (e.g., 48 hours).
-
Quantification of Intracellular Bacteria: The host cells are lysed to release the intracellular bacteria, which are then quantified by plating on appropriate agar to determine the number of viable bacteria (CFU).
-
Determination of Intracellular Activity: The reduction in the number of intracellular bacteria in the presence of the antibiotic, compared to an untreated control, indicates the intracellular efficacy of the drug.
Mechanism of Action and Pathogenesis
This compound's Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity and may reduce the likelihood of resistance development.
Caption: Mechanism of action of this compound.
Host Immune Response to Mycoplasma pneumoniae
The pathogenesis of M. pneumoniae infection involves not only direct damage by the bacterium but also the host's inflammatory response. M. pneumoniae is recognized by Toll-like receptor 2 (TLR2) on lung macrophages, which triggers a signaling cascade leading to inflammation.
Caption: Host immune signaling in response to M. pneumoniae.
Conclusion
This compound emerges as a potent and valuable therapeutic option for atypical pneumonia. Its robust clinical efficacy against both macrolide-sensitive and, critically, macrolide-resistant Mycoplasma pneumoniae addresses a significant challenge in regions with high resistance rates. While more extensive comparative in vitro and clinical data for Legionella pneumophila and Chlamydia pneumoniae would further solidify its positioning, the existing evidence, coupled with its favorable pharmacokinetic profile of high lung tissue penetration, strongly supports its use in treating these challenging infections. The dual-targeting mechanism of action is a promising feature for mitigating resistance development. Continued surveillance and further clinical studies will be instrumental in fully defining the role of this compound in the evolving landscape of atypical pneumonia treatment.
References
- 1. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of this compound in patients with Mycoplasma pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic efficacy of this compound in patients with Mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful Outpatient Treatment of Legionella pneumophila Pneumonia With this compound: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three cases of hospitalized Legionella pneumonia patients successfully treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
In Vitro Showdown: Lascufloxacin and Vancomycin Face Off Against MRSA
A detailed comparison of the in vitro activity of the novel fluoroquinolone lascufloxacin and the glycopeptide standard, vancomycin, against Methicillin-resistant Staphylococcus aureus (MRSA) reveals comparable potency in terms of inhibitory concentrations. While direct comparative data on bactericidal kinetics remain limited, both agents demonstrate established mechanisms for combating this formidable pathogen.
This guide provides a comprehensive overview of the available in vitro data for this compound and vancomycin against MRSA, targeting researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of their performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a novel fluoroquinolone, exhibits potent in vitro activity against MRSA, with a reported Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90) of 2 µg/ml. Studies indicate that its activity is "almost the same" as that of vancomycin, the long-standing therapeutic choice for serious MRSA infections. While comprehensive, direct head-to-head comparisons of MIC ranges, MIC50, and time-kill kinetics are not extensively available in published literature, this guide synthesizes the existing data to provide a comparative analysis.
Mechanism of Action
The antibacterial effects of this compound and vancomycin are achieved through distinct cellular pathways.
This compound belongs to the fluoroquinolone class and functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA synthesis, leading to bacterial cell death.
Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall formation. This disruption of the protective cell wall leads to cell lysis and death.
Benchmarking the safety profile of Lascufloxacin against older fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Lascufloxacin, a novel fluoroquinolone, with that of older, more established fluoroquinolones such as Levofloxacin, Ciprofloxacin, and Moxifloxacin. The information presented is based on available clinical and preclinical data, with a focus on key safety concerns associated with this class of antibiotics: cardiotoxicity, phototoxicity, and dysglycemia.
Executive Summary
This compound, a novel 8-methoxy fluoroquinolone, has demonstrated a favorable safety profile in clinical trials, particularly when compared to older agents in its class. Notably, clinical data suggests a lower incidence of gastrointestinal adverse events for this compound compared to Levofloxacin. While direct, extensive comparative data against a wide range of older fluoroquinolones is still emerging, preclinical studies indicate that this compound may possess a reduced potential for common fluoroquinolone-associated toxicities, such as phototoxicity. This guide synthesizes the current evidence to provide a comprehensive safety benchmark for researchers and drug development professionals.
Comparative Safety Data
The following tables summarize the available quantitative data on the safety profiles of this compound and older fluoroquinolones.
Table 1: Incidence of Adverse Drug Reactions (ADRs) in Clinical Trials - this compound vs. Levofloxacin
| Adverse Drug Reaction Category | This compound (75 mg once daily) | Levofloxacin (500 mg once daily) | Study Population |
| Overall ADRs | 5.7% (8/140) | 10.1% (14/139) | Patients with sinusitis[1] |
| Gastrointestinal Disorders | 0.7% (1/140) | 5.8% (8/139) | Patients with sinusitis[1] |
| Overall Adverse Events | 17.9% (25/140) | 19.0% (26/137) | Patients with community-acquired pneumonia[2] |
| Drug-Related Adverse Events | 10.0% | Not Applicable | Patients undergoing intravenous-to-oral switch therapy for community-onset pneumonia[3][4] |
Table 2: Overview of Key Safety Concerns with Older Fluoroquinolones
| Safety Concern | Ciprofloxacin | Levofloxacin | Moxifloxacin | Key Findings |
| Cardiotoxicity (QTc Prolongation) | Minimal risk | Low risk | Moderate risk | Moxifloxacin is associated with a greater degree of QTc prolongation compared to levofloxacin and ciprofloxacin.[5][6] |
| Phototoxicity | Present, but generally less than more phototoxic agents | Low potential | Low potential | The potential for phototoxicity is a known class effect of fluoroquinolones.[2] |
| Dysglycemia (Hypoglycemia & Hyperglycemia) | Can occur | Can occur | Higher risk of hypoglycemia compared to levofloxacin and ciprofloxacin | The risk of dysglycemia is a significant concern, particularly in diabetic patients.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug safety. The following are representative protocols for evaluating key fluoroquinolone-associated toxicities.
Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This in vitro method is a validated assay to assess the phototoxic potential of a substance.
-
Cell Culture: Balb/c 3T3 fibroblasts are cultured to an appropriate confluency in a suitable medium.
-
Drug Incubation: The cells are incubated with a range of concentrations of the test fluoroquinolone for a specified period (e.g., 1 hour). Two sets of plates are prepared for each concentration.
-
UVA Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA radiation, while the other set is kept in the dark as a control.
-
Post-Incubation: Following irradiation, the treatment medium is replaced with a culture medium and the cells are incubated for another 24 hours.
-
Neutral Red Uptake: The medium is then replaced with a medium containing neutral red, a vital dye that is taken up by viable cells. After a further incubation period, the cells are washed, and the incorporated dye is extracted.
-
Data Analysis: The absorbance of the extracted dye is measured spectrophotometrically. The concentration-response curves for both the irradiated and non-irradiated cells are compared to determine the photo-irritancy factor (PIF) and the mean photo effect (MPE), which indicate the phototoxic potential.
Cardiotoxicity Assessment: hERG Potassium Channel Assay
This electrophysiological assay is the gold standard for assessing the potential of a drug to cause QT interval prolongation.
-
Cell Line: A stable mammalian cell line (e.g., HEK293) expressing the human ether-à-go-go-related gene (hERG) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG potassium current (IKr).
-
Drug Application: The cells are perfused with a control solution, and baseline hERG currents are recorded. Subsequently, increasing concentrations of the test fluoroquinolone are applied.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit the characteristic hERG current.
-
Data Acquisition and Analysis: The peak tail current of the hERG channel is measured at each drug concentration. The percentage of channel inhibition is calculated relative to the baseline current. A concentration-response curve is then generated to determine the IC50 value, which is the concentration at which the drug inhibits 50% of the hERG current.
Dysglycemia Assessment: In Vivo Rodent Model
Animal models are used to investigate the effects of drugs on glucose homeostasis.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Diabetes can be induced using streptozotocin to assess the drug's effect in a diabetic state.
-
Drug Administration: The test fluoroquinolone is administered orally or intravenously at various dose levels. A control group receives the vehicle.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at multiple time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). Blood glucose levels are measured using a glucometer.
-
Insulin and C-peptide Measurement: Plasma samples can also be collected to measure insulin and C-peptide levels using ELISA kits to assess the drug's effect on insulin secretion.
-
Data Analysis: The changes in blood glucose, insulin, and C-peptide levels over time are plotted and compared between the drug-treated groups and the control group. Statistical analysis is performed to determine the significance of any observed changes.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying adverse drug reactions is critical for developing safer alternatives.
Fluoroquinolone-Induced Dysglycemia
Fluoroquinolones can induce hypoglycemia by directly affecting the pancreatic β-cells, leading to an increase in insulin secretion.
Caption: Fluoroquinolone-induced insulin secretion pathway.
Fluoroquinolone-Induced Cardiotoxicity
The primary mechanism of fluoroquinolone-induced cardiotoxicity is the blockade of the hERG potassium channel, which is crucial for cardiac repolarization.
Caption: Mechanism of fluoroquinolone-induced cardiotoxicity.
Fluoroquinolone-Induced Phototoxicity
Phototoxicity is a non-immunological reaction triggered by the absorption of UVA radiation by the fluoroquinolone molecule, leading to the generation of reactive oxygen species (ROS).
Caption: Pathway of fluoroquinolone-induced phototoxicity.
Conclusion
The available evidence suggests that this compound has a promising safety profile, with clinical data indicating a potential for improved gastrointestinal tolerability compared to Levofloxacin. Preclinical findings also hint at a lower propensity for phototoxicity. However, as with all fluoroquinolones, the potential for class-specific adverse events such as cardiotoxicity and dysglycemia warrants continued vigilance and further investigation through post-marketing surveillance and dedicated comparative studies against a broader range of older fluoroquinolones. This guide serves as a foundational resource for researchers and developers, highlighting the current understanding of this compound's safety in the context of its predecessors.
References
- 1. In Vitro Activities and Spectrum of the Novel Fluoroquinolone this compound (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and Safety of Intravenous-to-Oral this compound Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Three Fluoroquinolones on QT Analysis After Standard Treatment Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Ciprofloxacin, Moxifloxacin, Levofloxacin and Ofloxacin (Fluoroquinolones) for Systemic Use (Oral and Injection): Risk of Suicidal Behaviours [npra.gov.my]
- 8. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
Lascufloxacin Demonstrates Superior Intrapulmonary Penetration Compared to Other Fluoroquinolones
A comprehensive analysis of pharmacokinetic data reveals that lascufloxacin, a novel 8-methoxy fluoroquinolone, achieves significantly higher concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM) of the lungs compared to other commercially available fluoroquinolones.[1] This enhanced penetration into the primary sites of respiratory tract infections suggests a potent efficacy for treating conditions like community-acquired pneumonia.[1][2]
Quantitative Comparison of Lung Penetration
This compound exhibits remarkable distribution into the fluid and cellular compartments of the lung. Following a single 75 mg oral dose in healthy adult volunteers, the maximum concentration (Cmax) and the area under the concentration-time curve from 0 to 24 hours (AUC₀₋₂₄) were substantially higher in ELF and AM than in plasma.[1]
Table 1: Pharmacokinetic Parameters of this compound (75 mg single oral dose) in Plasma, Epithelial Lining Fluid (ELF), and Alveolar Macrophages (AM) [1][3][4]
| Parameter | Plasma | ELF | AM |
|---|---|---|---|
| Cmax (μg/mL) | 0.576 | 12.3 | 21.8 |
| Tmax (h) | 1 | 1 | 6 |
| AUC₀₋₂₄ (μg·h/mL) | 7.67 | 123 | 325 |
The superiority of this compound's lung penetration is most evident when comparing its ELF-to-free plasma and AM-to-free plasma concentration ratios with those of other quinolones. The ratios for this compound are markedly higher, indicating a greater accumulation of the drug in the target pulmonary tissues.[1]
Table 2: Comparative Intrapulmonary Penetration Ratios (AUC₀₋₂₄) of Fluoroquinolones [1][5]
| Fluoroquinolone | ELF-to-Free Plasma AUC Ratio | AM-to-Free Plasma AUC Ratio |
|---|---|---|
| This compound | 61.7 | 163 |
| Ciprofloxacin | ~1–5 | ~8–56 |
| Levofloxacin | ~1–5 / ~2.45–4.14 | ~8–56 / ~7.54–24.2 |
| Garenoxacin | ~1–5 / 5.38 | ~8–56 / 55.6 |
| Moxifloxacin | ~9–10 | ~25–51 |
| Grepafloxacin | 24.1 | 352 |
These high concentrations in both ELF and AM exceed the minimum inhibitory concentrations (MIC₉₀) for many common respiratory pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1]
Experimental Protocols
The data on this compound's intrapulmonary penetration was obtained from a prospective, open-label, single-dose study involving 30 healthy adult male Japanese subjects.[1][4] Participants were divided into five groups, and each received a single oral dose of 75 mg of this compound.[1]
To determine the drug concentrations in different compartments, simultaneous bronchoalveolar lavage (BAL) and blood sampling were performed at 1, 2, 4, 6, or 24 hours post-administration.[3][6] BAL is a procedure where a bronchoscope is passed into the lungs, and a sterile saline solution is instilled and then collected.[7][8] This collected fluid contains components from the epithelial surface of the lower respiratory tract.[9] The concentrations of this compound in plasma, ELF, and AM were then determined from these samples.[1]
Experimental Workflow for Determining Intrapulmonary Drug Concentration
The following diagram illustrates the key steps in the clinical study to assess the intrapulmonary pharmacokinetics of this compound.
Caption: Workflow for assessing this compound's lung penetration.
Potential Mechanisms for Enhanced Penetration
The augmented penetration of this compound into ELF and AM may be attributed to several factors. While mechanisms like passive diffusion and active transport by macrophages are common for quinolones, the remarkably high concentrations of this compound suggest these mechanisms may be more pronounced or that additional, yet-to-be-defined, mechanisms are involved.[1] One study suggests that the high distribution of this compound in the ELF is majorly due to its binding to phosphatidylserine in the pulmonary surfactant.[10]
References
- 1. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Drip Infusion of this compound, a Novel Fluoroquinolone Antibiotic, for Patients with Pneumonia Including Chronic Lung Disease Exacerbations and Lung Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Mechanistic Study of the Distribution of this compound into Epithelial Lining Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 7. Bronchoalveolar lavage - Wikipedia [en.wikipedia.org]
- 8. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 10. In Vitro Mechanistic Study of the Distribution of this compound into Epithelial Lining Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Lascufloxacin's Potent Activity Against Macrolide-Resistant Mycoplasma pneumoniae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of macrolide-resistant Mycoplasma pneumoniae (MRMP) present a significant challenge to the effective treatment of community-acquired pneumonia. This guide provides a comprehensive comparison of lascufloxacin, a novel fluoroquinolone, with other antimicrobial agents against MRMP, supported by experimental data.
Executive Summary
This compound demonstrates potent in vitro and clinical activity against macrolide-resistant Mycoplasma pneumoniae. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, circumvents the primary resistance mechanism of macrolides, which involves mutations in the 23S rRNA gene.[1][2] Clinical studies have shown this compound to be as effective as minocycline in treating MRMP pneumonia, with a high rate of fever resolution.[3][4] In vitro data further support its superiority over macrolides and comparable or superior potency to other fluoroquinolones and tetracyclines against MRMP strains.
Comparative In Vitro Activity
The in vitro efficacy of an antimicrobial agent is a key indicator of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against macrolide-resistant M. pneumoniae.
Table 1: MICs of this compound and Comparator Fluoroquinolones against M. pneumoniae
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | ≤0.008 - 0.25 | N/A | 0.25 | [5] |
| Levofloxacin | 0.12 - 0.25 | 0.12 | 0.25 | [6] |
| Moxifloxacin | 0.03 - 0.06 | 0.03 | 0.06 | [6] |
| Ciprofloxacin | 0.25 - 1 | 0.5 | 1 | [6] |
| Tosufloxacin | N/A | N/A | 0.5 | [7] |
Table 2: MICs of Macrolides and Tetracyclines against Macrolide-Resistant M. pneumoniae
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Erythromycin | >128 | >128 | >128 | [6][7] |
| Clarithromycin | >128 | >128 | >128 | [6][7] |
| Azithromycin | 16 - >128 | 64 | 128 | [6][7] |
| Minocycline | N/A | N/A | 2 | [7] |
| Doxycycline | 0.12 - 0.5 | 0.25 | 0.5 | [6] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. N/A indicates data not available from the cited sources.
Mechanism of Action and Resistance
Macrolide Resistance Pathway
Macrolide antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance in M. pneumoniae is primarily mediated by point mutations in domain V of the 23S rRNA gene, with the A2063G transition being the most common.[6][8] This alteration prevents effective macrolide binding, leading to high-level resistance.
References
- 1. Therapeutic efficacy of this compound in patients with Mycoplasma pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Kyorin Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. Therapeutic efficacy of this compound in patients with Mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of this compound in patients with <i>Mycoplasma pneumoniae</i> pneumonia [scite.ai]
- 5. Intrapulmonary Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Macrolides, Minocycline, and Tosufloxacin against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Macrolide resistance in Mycoplasma pneumoniae in adult patients [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lascufloxacin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Lascufloxacin in a laboratory setting. As a potent fluoroquinolone antibiotic, proper handling is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous fluoroquinolones like Ciprofloxacin and Moxifloxacin indicate potential hazards.[1][2][3][4][5][6][7][8] These include:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [4]
-
May cause an allergic skin reaction. [4]
-
Suspected of causing genetic defects and damaging fertility or the unborn child. [4]
Given the lack of specific Occupational Exposure Limit (OEL) data for this compound, it is prudent to treat it as a highly potent active pharmaceutical ingredient (HPAPI).[9][10][11] This necessitates the use of engineering controls and a comprehensive personal protective equipment (PPE) strategy to minimize exposure.
Personal Protective Equipment (PPE)
A risk-based approach should be adopted for the selection of PPE. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirement | Enhanced Precautions (for larger quantities or high-risk operations) |
| Storage and Inspection | * Safety glasses | * Nitrile gloves |
| Weighing of Powder | * Safety goggles* Nitrile gloves* Lab coat* N95 or P3 respirator | * Double gloving* Disposable sleeve covers* Full-face respirator or Powered Air-Purifying Respirator (PAPR) |
| Preparation of Solutions | * Safety goggles* Nitrile gloves* Lab coat | * Chemical splash goggles* Double gloving* Disposable apron |
| Handling of Solutions | * Safety glasses* Nitrile gloves* Lab coat | * Chemical splash goggles |
| Spill Cleanup | * Safety goggles* Nitrile gloves (double-gloved)* Lab coat* N95 or P3 respirator | * Disposable coveralls* Full-face respirator or PAPR |
| Waste Disposal | * Safety glasses* Nitrile gloves* Lab coat | * Chemical splash goggles |
Experimental Protocol: Safe Weighing and Solubilization of this compound Powder
This protocol outlines the steps for safely handling this compound powder to prepare a stock solution.
1. Preparation and Engineering Controls:
- Ensure all work with this compound powder is conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Before starting, decontaminate the work surface.
- Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, vials with caps, solvent, and vortex mixer.
2. Donning PPE:
- Put on a lab coat, followed by safety goggles.
- Don an N95 or P3 respirator.
- Finally, put on nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
3. Weighing Procedure:
- Carefully open the container of this compound powder inside the fume hood.
- Using a clean spatula, transfer the desired amount of powder onto the weigh paper or boat on the analytical balance.
- Avoid generating dust. If any powder is spilled, clean it up immediately following the spill cleanup procedure.
- Once the desired weight is obtained, securely close the primary container.
4. Solubilization:
- Carefully transfer the weighed powder into a pre-labeled vial.
- Add the appropriate solvent to the vial.
- Securely cap the vial and vortex until the powder is completely dissolved.
5. Post-Handling:
- Decontaminate the spatula and work surface.
- Dispose of all contaminated disposables (weigh paper, gloves, etc.) in the designated pharmaceutical waste container.
- Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
- Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Response:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: For powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the contained material and place it in a sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate deactivating solution or soap and water.[12]
-
Disposal: Dispose of all cleanup materials as hazardous pharmaceutical waste.
Waste Disposal:
All this compound waste, including unused compounds, contaminated lab consumables, and solutions, must be managed as hazardous pharmaceutical waste.[13][14][15][16]
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container for hazardous chemical waste. This includes contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Collect in a labeled, sealed, and leak-proof container. Do not dispose of this compound solutions down the drain.[17]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14][16][17]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. goldbio.com [goldbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. merck.com [merck.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. escopharma.com [escopharma.com]
- 10. pharmtech.com [pharmtech.com]
- 11. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 17. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
